2-Amino-6-chloro-4-(diethylamino)pyrimidine
Description
Properties
IUPAC Name |
6-chloro-4-N,4-N-diethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXSIGRVGTURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363294 | |
| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804144 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116895-09-1 | |
| Record name | 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-6-chloro-4-(diethylamino)pyrimidine
CAS Number: 116895-09-1
This technical guide provides a comprehensive overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, including its physicochemical properties, a plausible synthetic route, and potential applications based on the activities of structurally related compounds. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of pyrimidine chemistry and provides generalized protocols and conceptual frameworks relevant to researchers in drug discovery and chemical synthesis.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 116895-09-1 | [1][2] |
| Molecular Formula | C₈H₁₃ClN₄ | [2] |
| Molecular Weight | 200.67 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Purity | >97% (as offered by commercial suppliers) |
Synthesis and Reactivity
The synthesis of this compound can be conceptually approached through the well-established reactivity of dichlorinated pyrimidine scaffolds. A plausible synthetic pathway involves the sequential nucleophilic aromatic substitution (SNAr) on a precursor such as 2-amino-4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for a controlled, stepwise introduction of substituents. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position.
Proposed Synthetic Workflow
A likely synthetic route would involve the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The diethylamine would act as a nucleophile, displacing one of the chloro groups. The reaction would likely proceed with regioselectivity for the C4 position.
General Experimental Protocol for Nucleophilic Aromatic Substitution on a Dichloropyrimidine
The following is a generalized protocol for the amination of a chloropyrimidine, which can be adapted for the synthesis of the title compound. Optimization of solvent, temperature, and reaction time may be necessary.
Materials:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq.)
-
Diethylamine (1.0-1.2 eq.)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine and the anhydrous solvent.
-
Add the non-nucleophilic base to the stirred suspension.
-
Add diethylamine dropwise to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a temperature ranging from 60 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.
Potential Applications and Biological Relevance
While specific biological activities for this compound are not extensively documented, the pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyrimidine have shown a wide range of therapeutic potential.
-
Kinase Inhibition: Many substituted pyrimidines are known to act as inhibitors of various protein kinases, which are crucial targets in oncology. The 2-aminopyrimidine scaffold can form key hydrogen bonding interactions within the ATP-binding site of kinases.
-
Antiviral Activity: The pyrimidine structure is fundamental to nucleobases, and as such, pyrimidine analogs can interfere with viral replication processes.[3]
-
Antimicrobial and Anti-inflammatory Properties: Various substituted pyrimidines have been reported to exhibit antibacterial, antifungal, and anti-inflammatory activities.[3][4]
Given these precedents, this compound represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.
Hypothetical Signaling Pathway Inhibition
Based on the common role of pyrimidine derivatives as kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway. The diagram below illustrates a conceptual model where a pyrimidine derivative blocks the action of a key kinase in this cascade.
Conclusion
This compound is a substituted pyrimidine with potential for applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse, its synthesis is feasible through standard organic chemistry methodologies. The structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.
References
- 1. store.p212121.com [store.p212121.com]
- 2. scbt.com [scbt.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws analogies from structurally related compounds to offer a valuable resource for researchers in medicinal chemistry and drug development. The guide covers the fundamental physicochemical properties, extrapolated analytical characteristics, and a proposed synthetic approach. Additionally, it explores the potential biological significance of this class of compounds, highlighting the need for further research to elucidate its specific activities and mechanisms of action.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties. The compound this compound, a member of this versatile class of heterocycles, presents an intriguing structure for further investigation. The presence of an amino group at the 2-position, a chloro substituent at the 6-position, and a diethylamino group at the 4-position suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the known information about this specific molecule and provide a framework for future research endeavors.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central pyrimidine ring with three distinct functional groups. These substituents are expected to significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 116895-09-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₁₃ClN₄ | Chemical Supplier Catalogs |
| Molecular Weight | 200.67 g/mol | Chemical Supplier Catalogs |
| Predicted LogP | 2.1 - 2.5 | Cheminformatics Software (e.g., ChemDraw, MarvinSketch) |
| Predicted pKa | Basic pKa: ~4-5 (pyrimidine ring nitrogen), ~10-11 (amino group) | Cheminformatics Software (based on similar structures) |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO. | Extrapolation from similar aminopyrimidine structures. |
| Melting Point | Not reported in available literature. | - |
| Boiling Point | Not reported in available literature. | - |
Note: Predicted values are estimations based on computational models and data from analogous compounds and should be confirmed through experimental validation.
Synthesis and Characterization
Proposed Synthetic Workflow
A logical approach to the synthesis would involve a sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dichlorinated pyrimidine precursor.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Diethylamine
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 equivalents).
-
Slowly add diethylamine (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterize the purified compound by NMR, IR, and mass spectrometry to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet for the pyrimidine ring proton (C5-H).- A broad singlet for the amino (-NH₂) protons.- A quartet and a triplet for the ethyl groups of the diethylamino substituent. |
| ¹³C NMR | - Resonances for the four distinct carbon atoms of the pyrimidine ring.- Resonances for the methylene and methyl carbons of the diethylamino group. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹).- C-Cl stretching vibration (around 600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in ESI-MS.- Isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio). |
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, the 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors and other biologically active molecules. The substituents on the pyrimidine ring play a crucial role in modulating the compound's interaction with biological targets.
General Biological Relevance of 2-Aminopyrimidines
Many 2-aminopyrimidine derivatives have been shown to exhibit a range of biological activities, including:
-
Kinase Inhibition: The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of protein kinases, making it a privileged scaffold for the design of kinase inhibitors.
-
Anticancer Activity: By targeting various kinases involved in cell proliferation and survival, many 2-aminopyrimidine-based compounds have demonstrated potent anticancer effects.
-
Antimicrobial Activity: Some substituted pyrimidines have shown efficacy against various bacterial and fungal strains.
Hypothetical Signaling Pathway Involvement
Given the prevalence of 2-aminopyrimidines as kinase inhibitors, a hypothetical workflow for investigating the biological activity of this compound could involve screening against a panel of protein kinases.
Caption: Hypothetical workflow for elucidating the biological activity of this compound.
Conclusion and Future Directions
This compound is a substituted pyrimidine with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route.
Future research should focus on:
-
Synthesis and full characterization: The proposed synthetic method should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.
-
Determination of physicochemical properties: Experimental measurement of properties such as melting point, solubility, and pKa is crucial for understanding its drug-like properties.
-
Biological screening: A broad biological screening, particularly against a panel of protein kinases, could uncover potential therapeutic applications.
-
Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs with modifications at the 2-amino, 4-diethylamino, and 6-chloro positions would provide valuable insights for optimizing biological activity.
The exploration of this and similar novel chemical entities is essential for the discovery of new therapeutic agents to address unmet medical needs.
An In-depth Technical Guide to the Physical Properties of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific substitutions on this particular molecule—an amino group at position 2, a chloro group at position 6, and a diethylamino group at position 4—confer distinct physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its application in research and drug development, influencing aspects from reaction kinetics and solubility to formulation and bioavailability.
This technical guide provides a summary of the available physical and chemical data for this compound. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties.
Core Physical and Chemical Properties
A comprehensive search of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. The available information is summarized below.
| Property | Value | Source |
| CAS Number | 116895-09-1 | [1] |
| Molecular Formula | C₈H₁₃ClN₄ | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| Boiling Point | 395.4 °C at 760 mmHg (Predicted) | [2] |
Note: The boiling point is a predicted value and has not been experimentally verified in the cited literature.
Experimental Protocols for Physical Property Determination
Melting Point Determination
Methodology:
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Determination: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).
-
Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (completion) are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Profile
Methodology:
The solubility can be determined qualitatively in various solvents and quantitatively to establish a precise value (e.g., in mg/mL or mol/L).
Qualitative Solubility:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7, 9), ethanol, methanol, acetone, ethyl acetate, and dichloromethane.
-
Procedure: To approximately 1 mL of the solvent in a test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added. The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes).
-
Observation: The sample is visually inspected for the dissolution of the solid. If it dissolves, more solute is added incrementally until saturation is reached. The compound is classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount that dissolves.
Quantitative Solubility (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The resulting saturated solution is allowed to stand, and an aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.
Acid Dissociation Constant (pKa) Determination
Methodology:
The pKa, which indicates the strength of an acid or base, can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The presence of multiple ionizable groups may result in multiple inflection points and corresponding pKa values.
Synthesis Workflow
References
An In-Depth Technical Guide to 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Amino-6-chloro-4-(diethylamino)pyrimidine, with the chemical formula C8H13ClN4. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on the general synthesis and known biological activities of structurally similar aminopyrimidine derivatives. The methodologies and potential applications described herein are based on established principles in medicinal chemistry and drug discovery, providing a framework for the potential synthesis, characterization, and evaluation of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H13ClN4 | - |
| Molecular Weight | 200.67 g/mol | - |
| CAS Number | 116895-09-1 | Chemical Supplier Catalogs |
| Predicted LogP | 2.5 - 3.5 | Cheminformatics Software |
| Predicted pKa | (Basic) 4.0 - 5.0 | Cheminformatics Software |
| Predicted Solubility | Sparingly soluble in water | Cheminformatics Software |
Synthesis
The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The logical starting material is a readily available dichloropyrimidine.
General Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine
A plausible synthetic route involves the reaction of 2,4-diamino-6-chloropyrimidine with diethylamine. The presence of two amino groups on the pyrimidine ring can lead to a mixture of products, and reaction conditions would need to be optimized for selectivity.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine (1 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add diethylamine (1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If DMF is used as the solvent, it should be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Alternative Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine
An alternative and potentially more direct route starts from 2-amino-4,6-dichloropyrimidine. This precursor allows for a more regioselective reaction with diethylamine at the more reactive C4 position.
Experimental Workflow: Alternative Synthesis
Caption: Alternative synthetic workflow for the target compound.
Detailed Methodology:
-
Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1 eq.) in a polar aprotic solvent like acetonitrile or tetrahydrofuran (THF). Add an excess of diethylamine (2-3 eq.) and a base such as potassium carbonate or triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
-
Work-up: After the reaction is complete, filter off any inorganic salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in the previous method.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been found, the aminopyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory effects.
Kinase Inhibition
The 2-aminopyrimidine core is a key structural motif in many kinase inhibitors. The amino group at the C2 position and the substituent at the C4 position often form crucial hydrogen bonds with the hinge region of the kinase domain, leading to potent and selective inhibition.
Hypothesized Kinase Inhibition Signaling Pathway
Caption: Hypothesized mechanism of action as a kinase inhibitor.
It is plausible that this compound could act as an ATP-competitive inhibitor of various kinases involved in cell cycle regulation (e.g., Cyclin-Dependent Kinases - CDKs) or signal transduction pathways (e.g., Epidermal Growth Factor Receptor - EGFR). The diethylamino group at the C4 position would likely interact with the solvent-exposed region of the ATP-binding pocket, and its size and flexibility could influence the selectivity profile of the compound.
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties. They can interfere with various essential cellular processes in bacteria and fungi, such as nucleic acid synthesis, protein synthesis, or cell wall formation. The specific mechanism of action would depend on the overall structure of the molecule and the specific microbial target.
Conclusion
This compound is a substituted aminopyrimidine with potential applications in medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis based on established chemical principles. The general synthetic routes described, starting from either 2,4-diamino-6-chloropyrimidine or 2-amino-4,6-dichloropyrimidine, offer viable pathways to obtain this compound.
Furthermore, based on the well-documented biological activities of the aminopyrimidine scaffold, it is reasonable to hypothesize that this compound may exhibit interesting pharmacological properties, particularly as a kinase inhibitor or an antimicrobial agent. Further experimental investigation is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug development programs. This technical guide serves as a foundational resource for researchers embarking on the study of this and related aminopyrimidine derivatives.
2-Amino-6-chloro-4-(diethylamino)pyrimidine molecular weight 200.67 g/mol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a substituted pyrimidine derivative. With a molecular weight of 200.67 g/mol and the chemical formula C8H13ClN4, this compound is of interest to researchers in medicinal chemistry and drug discovery.[1][2] This guide consolidates key data on its chemical and physical properties, alongside a foundational understanding of its structure. While detailed experimental protocols and biological activity data are not extensively available in public literature, this guide presents the foundational information necessary for initiating further research and development.
Chemical and Physical Properties
Substituted pyrimidines are a well-established class of compounds in pharmaceutical sciences, known for their diverse biological activities. The physicochemical properties of this compound are crucial for its handling, formulation, and potential as a drug candidate. A summary of its key identifiers and properties is presented below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 6-chloro-N4,N4-diethylpyrimidine-2,4-diamine | [3] |
| CAS Number | 116895-09-1 | [1][2][3] |
| Molecular Formula | C8H13ClN4 | [1][2] |
| Molecular Weight | 200.67 g/mol | [1][2] |
| Canonical SMILES | CCN(CC)c1cc(Cl)nc(N)n1 | N/A |
| InChI Key | N/A | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | >97% (as commercially available) | [1] |
Molecular Structure
The molecular structure of this compound features a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents on this ring are critical for its chemical reactivity and biological interactions.
-
2-Amino Group: The amino group at the C2 position is a key functional group that can participate in hydrogen bonding and act as a basic center.
-
6-Chloro Group: The chlorine atom at the C6 position is an electron-withdrawing group and a potential leaving group in nucleophilic substitution reactions, making it a valuable handle for further chemical modifications.
-
4-(Diethylamino) Group: The diethylamino group at the C4 position is a bulky, electron-donating group that influences the molecule's solubility and steric profile.
Figure 1. 2D Chemical Structure of this compound.
Potential Research Applications
While specific biological activities for this exact compound are not widely reported, the pyrimidine scaffold is a cornerstone in drug discovery. Related chlorinated aminopyrimidines have been investigated for a range of therapeutic applications.
3.1. Kinase Inhibition
The aminopyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity for specific kinases.
Figure 2. Generalized Kinase Signaling Pathway and Point of Inhibition.
3.2. Scaffolding for Library Synthesis
The chloro-substituent at the 6-position serves as a versatile synthetic handle for introducing a wide range of functional groups through nucleophilic aromatic substitution reactions. This allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Figure 3. Workflow for Library Synthesis and SAR Studies.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general synthetic approach can be postulated based on known pyrimidine chemistry.
4.1. Postulated Synthesis
A plausible synthetic route would involve the sequential reaction of a dichlorinated pyrimidine precursor with diethylamine and then ammonia, or vice versa. The regioselectivity of these substitutions would be a key consideration.
General Reaction Scheme:
-
Starting Material: 2,4,6-trichloropyrimidine or a related polychlorinated pyrimidine.
-
Step 1: Nucleophilic Substitution with Diethylamine. Reaction of the starting material with diethylamine. The reaction conditions (solvent, temperature, and base) would need to be optimized to favor monosubstitution at the 4-position.
-
Step 2: Nucleophilic Substitution with Ammonia. The resulting dichlorinated intermediate would then be reacted with ammonia or an ammonia equivalent to introduce the amino group at the 2-position.
-
Purification: The final product would require purification, likely through column chromatography or recrystallization, to achieve the desired purity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research use only. A material safety data sheet (MSDS) should be consulted for detailed information on toxicity, handling, and disposal.
Conclusion
This compound is a substituted pyrimidine with potential for further investigation in drug discovery and medicinal chemistry. Its molecular structure offers multiple points for chemical modification, making it an attractive scaffold for the development of new therapeutic agents. While a significant amount of experimental data remains to be determined, this guide provides a solid foundation for researchers to begin their exploration of this compound.
References
Technical Guide: Spectroscopic Analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine and Related Compounds
Introduction
2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these molecules. This guide outlines the expected spectral data and general experimental protocols for the analysis of the title compound and its analogues.
Predicted and Analogous Spectral Data
Due to the lack of direct data for this compound, the following tables summarize the spectral information for closely related compounds to provide a basis for spectral prediction.
¹H NMR Spectral Data of Analogous Pyrimidines
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | ~7.0 - 8.0 | Broad Singlet | -NH₂ |
| ~6.5 - 7.5 | Singlet | H-5 | ||
| 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines | - | 5.14 - 5.28 | Singlet | -NH₂ |
| 7.26 - 7.60 | Singlet | H-5 | ||
| 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine | - | 2.40 (3H) | s | -CH₃ |
| 3.90-4.10 (6H) | 2s | -OCH₃ | ||
| 5.24 (2H) | s | -NH₂ | ||
| 6.86 to 8.00 (9H) | m | ArH |
Data for 2-Amino-4,6-dichloropyrimidine is predicted.[1] Data for 2-Amino-6-aryl-4-(furan-2-yl)pyrimidines and 2-Amino-4-(4'-methylphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine are from experimental studies.[2][3]
For This compound , the expected ¹H NMR signals would include a singlet for the pyrimidine H-5 proton, multiplets for the ethyl groups of the diethylamino substituent, and a broad singlet for the amino protons.
¹³C NMR Spectral Data of Analogous Pyrimidines
| Compound | Carbon Atom | Predicted Chemical Shift (δ) ppm |
| 2-Amino-4,6-dichloropyrimidine | C2 | ~160 |
| C4/C6 | ~162 | |
| C5 | ~100 |
Note: The ¹³C chemical shifts are estimated based on known data for similar pyrimidine derivatives.[1]
For This compound , the ¹³C NMR spectrum would be expected to show distinct signals for the four pyrimidine carbons and the two unique carbons of the diethylamino group.
Infrared (IR) Spectral Data of Analogous Pyrimidines
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-4,6-dichloropyrimidine | 3470 | N-H Asymmetric stretch |
| 3390 | N-H Symmetric stretch | |
| 1650 | NH₂ scissoring | |
| 1060 | NH₂ twisting | |
| 1071, 1137 | C-Cl stretch | |
| 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine | 3500, 3340 | -OH, -NH₂ stretch |
| 1640 | C=N stretch | |
| 1580, 1545, 1510 | Aromatic C=C stretch |
Data for 2-Amino-4,6-dichloropyrimidine and 2-Amino-4-(4'-chlorophenyl)-6-(2-hydroxyphenyl)pyrimidine are from experimental studies.[3][4]
The IR spectrum of This compound would be expected to show characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the diethylamino group, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.
Experimental Protocols
The following are generalized protocols for acquiring spectral data for substituted pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Instrument Parameters (¹H NMR) :
-
Instrument Parameters (¹³C NMR) :
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]
-
Phase the spectrum to obtain a flat baseline.[1]
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[1]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Technique) :
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
-
Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization :
-
Choose a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the volatility and thermal stability of the compound.
-
-
Mass Analysis :
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Interpretation :
-
The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which provide information about the structure of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a substituted pyrimidine compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of substituted pyrimidine compounds.
Conclusion
While direct spectral data for this compound is not currently available, an analysis of its structural analogues provides a strong foundation for predicting its spectral characteristics. The experimental protocols outlined in this guide are standard methodologies for the structural characterization of such novel compounds. The combination of NMR, IR, and mass spectrometry provides complementary information that is essential for unambiguous structure elucidation and is a critical step in the development of new chemical entities for pharmaceutical and other applications.
References
In-Depth Technical Guide: Physicochemical Properties of Substituted Pyrimidines with a Focus on 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific quantitative solubility data, detailed experimental protocols, and established biological signaling pathways for 2-Amino-6-chloro-4-(diethylamino)pyrimidine are not publicly available at this time. This guide, therefore, provides a detailed overview of the solubility profiles and analytical methodologies for structurally related pyrimidine derivatives to serve as a predictive resource and a framework for experimental design.
Executive Summary
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their efficacy is intrinsically linked to their physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic potential. This document provides a technical overview of the solubility characteristics of pyrimidine derivatives, with a specific focus on chloro-amino-substituted pyrimidines, to infer the likely properties of this compound. General experimental protocols for solubility determination and a conceptual workflow for its synthesis are also presented.
Physicochemical Properties of Related Pyrimidine Derivatives
To approximate the solubility profile of this compound, we can examine the known properties of similar, publicly documented compounds. The presence of amino, chloro, and alkylamino groups on the pyrimidine ring will influence its polarity, crystal lattice energy, and interactions with various solvents.
Table 1: Solubility Data for Structurally Related Pyrimidine Derivatives
| Compound Name | Structure | Solvent | Temperature (°C) | Solubility | Citation |
| 2,4-Diamino-6-chloropyrimidine | Water | Not Specified | Soluble | [1] | |
| Ethanol | Not Specified | More Soluble | [1] | ||
| Methanol | Not Specified | More Soluble | [1] | ||
| 2-Amino-4-chloro-6-methylpyrimidine | Acetic Acid | Not Specified | 50 mg/mL | [2] | |
| 2-Amino-4,6-dichloropyrimidine | Water | Not Specified | Insoluble | [3] | |
| Acetone | Not Specified | Soluble | [3] | ||
| Toluene (thermal) | Not Specified | Soluble | [3] | ||
| 4-Amino-2,6-dichloropyrimidine | DMSO | Not Specified | 100 mg/mL (with sonication) | [3] | |
| Water | Not Specified | Slightly Soluble | [3] | ||
| DMF | Not Specified | Soluble | [3] | ||
| 2-Amino-6-chloro-4-nitrophenol | Water | 25 | 0.045% (w/v) | ||
| Acetone/Water (1:1) | Not Specified | 8.7% (w/w) | |||
| DMSO | Not Specified | >10% (w/w) | |||
| Ethanol | Not Specified | >10% (w/w) |
Analysis and Prediction for this compound:
Based on the data for related compounds, we can infer the following for this compound:
-
Aqueous Solubility: The presence of the amino group may confer some aqueous solubility, but the chloro and diethylamino groups, being more hydrophobic than a second amino or a methyl group, will likely result in low water solubility.
-
Organic Solvent Solubility: The compound is expected to exhibit significantly better solubility in polar aprotic solvents like DMSO and DMF, and likely good solubility in alcohols such as ethanol and methanol. The diethylamino group should enhance its solubility in less polar organic solvents compared to its di-amino analogue.
Experimental Protocols for Solubility Determination
The following are generalized, yet detailed, experimental protocols for determining the kinetic and thermodynamic solubility of a novel pyrimidine derivative.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid form)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).
Kinetic Solubility Assay (High-Throughput Method)
This method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, reflecting its behavior in many in-vitro biological assays.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader (nephelometry or UV-Vis)
Procedure:
-
Add the aqueous buffer to the wells of a microplate.
-
Add a small volume of the concentrated DMSO stock solution of the test compound to the buffer (final DMSO concentration is typically kept below 1%).
-
Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of the solution using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader to detect precipitation.
-
The concentration at which precipitation is observed is considered the kinetic solubility.
Conceptual Workflow and Logical Relationships
While specific signaling pathways for this compound are not documented, a logical workflow for its synthesis and subsequent biological evaluation can be conceptualized.
Conceptual Synthesis Workflow
The synthesis of this compound would likely start from a more readily available dichloropyrimidine precursor.
Caption: Conceptual synthesis workflow for this compound.
General Experimental Workflow for Biological Evaluation
Following successful synthesis and characterization, a typical workflow for evaluating the biological activity of a novel compound is initiated.
Caption: General experimental workflow for the biological evaluation of a novel compound.
Conclusion
While direct, quantitative data for this compound remains elusive in the public domain, a robust framework for understanding its likely solubility profile and for designing appropriate experimental investigations can be established by examining structurally related pyrimidine derivatives. The provided experimental protocols offer a starting point for the empirical determination of its physicochemical properties, which are essential for advancing its potential as a research tool or therapeutic agent. Future studies are warranted to fill the existing data gap for this specific compound.
References
Stability of 2-Amino-6-chloro-4-(diethylamino)pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is available in the public domain. This guide is a comprehensive overview based on the known reactivity of structurally similar aminopyrimidines and established principles of chemical stability testing. The experimental protocols provided are general templates that should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a substituted pyrimidine of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active molecules. As with any chemical entity intended for research or development, understanding its stability under various laboratory conditions is paramount for ensuring the integrity of experimental results, determining appropriate storage and handling procedures, and predicting its shelf-life. This technical guide provides a detailed examination of the potential stability profile of this compound, including its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₄ | --INVALID-LINK-- |
| Molecular Weight | 200.67 g/mol | --INVALID-LINK-- |
| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; limited solubility in water. | General knowledge of similar compounds |
Predicted Stability Profile
The stability of this compound is influenced by the interplay of its functional groups: the electron-donating amino and diethylamino groups and the electron-withdrawing chloro group on the pyrimidine ring.
Hydrolytic Stability
The presence of a chlorine atom on the pyrimidine ring makes the compound susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent.
-
Acidic Conditions: Under acidic conditions, the pyrimidine ring nitrogens can be protonated, which may activate the ring towards nucleophilic attack by water. This could lead to the replacement of the chloro group with a hydroxyl group, forming 2-amino-4-(diethylamino)-6-hydroxypyrimidine.
-
Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be slower compared to acidic or basic conditions.
-
Basic Conditions: In alkaline solutions, direct nucleophilic attack by hydroxide ions on the carbon bearing the chlorine atom is the likely degradation pathway, also yielding the corresponding 6-hydroxypyrimidine derivative.
A hypothetical summary of hydrolytic stability is presented in Table 2.
| pH | Temperature (°C) | Predicted Degradation (%) after 24h | Major Degradant |
| 2 (0.01 M HCl) | 25 | < 5% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
| 2 (0.01 M HCl) | 60 | 10-20% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
| 7 (Phosphate Buffer) | 25 | < 2% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
| 7 (Phosphate Buffer) | 60 | 5-10% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
| 10 (0.001 M NaOH) | 25 | 5-15% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
| 10 (0.001 M NaOH) | 60 | > 25% | 2-amino-4-(diethylamino)-6-hydroxypyrimidine |
Oxidative Stability
The amino and diethylamino groups are potential sites for oxidation. Common laboratory oxidizing agents could lead to the formation of N-oxides or other degradation products.
A summary of predicted oxidative stability is presented in Table 3.
| Oxidizing Agent | Concentration | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradants |
| Hydrogen Peroxide | 3% | 25 | 5-15% | N-oxides, ring-opened products |
| AIBN (radical initiator) | 0.1 M | 60 | 10-25% | Products of radical reactions |
Photostability
Substituted pyrimidines can be susceptible to photodegradation. The absorption of UV or visible light can lead to the formation of excited states that undergo various reactions, including dechlorination or rearrangement. Photostability testing should be conducted according to ICH Q1B guidelines.
A hypothetical summary of photostability is presented in Table 4.
| Light Source | Intensity | Duration | Predicted Degradation (%) | Potential Degradants |
| UV-A | 200 W h/m² | 24h | 5-10% | Dechlorinated products, dimers |
| Visible Light | 1.2 million lux hours | 24h | < 5% | Minor degradation products |
Thermal Stability
In the solid state, this compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, thermal decomposition may occur. The melting point of the compound can provide an initial indication of its thermal stability.
A summary of predicted thermal stability is presented in Table 5.
| Condition | Temperature (°C) | Duration | Predicted Degradation (%) |
| Solid State | 60 | 7 days | < 2% |
| Solid State | 100 | 7 days | 5-15% |
| Solution (DMSO) | 60 | 7 days | 5-10% |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the specific protocols below.
-
Neutralization/Quenching: After the specified time, neutralize the acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), using a stability-indicating analytical method, such as HPLC-UV.
Forced Degradation Workflow
Protocol for Hydrolytic Stability
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.
Protocol for Oxidative Stability
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
Protocol for Photostability
-
Expose a thin layer of the solid compound and a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample in the dark at the same temperature.
Protocol for Thermal Stability
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C for 7 days.
-
Solution State: Keep a solution of the compound in a suitable solvent (e.g., DMSO) at 60°C for 7 days, protected from light.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the analysis of stability samples.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method should be validated to demonstrate its ability to separate the parent compound from its degradation products.
HPLC Stability-Indicating Method Workflow
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
Potential Degradation Pathways
Storage and Handling Recommendations
Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.
-
Handling: Handle in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. Protect from direct sunlight and moisture.
Conclusion
While specific experimental stability data for this compound is not widely published, a comprehensive stability assessment can be performed based on its chemical structure and the behavior of related compounds. The primary degradation pathways are anticipated to be hydrolysis of the chloro substituent and oxidation of the amino groups. Researchers and drug development professionals should conduct forced degradation studies using the protocols outlined in this guide to establish a definitive stability profile and develop a validated stability-indicating analytical method. This will ensure the quality and reliability of data generated using this compound and inform its proper storage and handling.
The Versatility of the Pyrimidine Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents. Its inherent ability to interact with a wide range of biological targets has led to the discovery of numerous substituted pyrimidine derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This technical guide provides an in-depth overview of the biological potential of this privileged scaffold, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity of Substituted Pyrimidines
Substituted pyrimidines have emerged as a significant class of anticancer agents, with mechanisms ranging from the inhibition of critical cellular enzymes to the induction of apoptosis.[1][2] Well-known drugs like 5-fluorouracil, a pyrimidine analog, are established chemotherapeutic agents.[1]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted pyrimidine derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| RDS 3442 (1a) | Glioblastoma (U87MG) | EC50 (48h) | 33.7 ± 3.5 µM | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | EC50 (48h) | 21.0 ± 2.1 µM | [3] | |
| Oral Squamous Cell Carcinoma (CAL27) | EC50 (48h) | 63.9 ± 5.8 µM | [3] | |
| Compound 2a | Glioblastoma (U87MG) | EC50 (48h) | 7.9 ± 0.9 µM | [3] |
| Triple-Negative Breast Cancer (MDA-MB-231) | EC50 (48h) | 4.5 ± 0.5 µM | [3] | |
| Oral Squamous Cell Carcinoma (CAL27) | EC50 (48h) | 8.2 ± 0.7 µM | [3] | |
| Compound 9 | Human Breast Cancer | IC50 | 18 µM | [4] |
| Compound 19 | Colon Cancer Cell Lines | GI50 | 0.24 - 1.26 µM | [4] |
| Compound 2a | Pin1 Inhibition | IC50 | < 3 µM | [5] |
| Compound 2f | Pin1 Inhibition | IC50 | < 3 µM | [5] |
| Compound 2h | Pin1 Inhibition | IC50 | < 3 µM | [5] |
| Compound 2l | Pin1 Inhibition | IC50 | < 3 µM | [5] |
Key Signaling Pathways in Anticancer Activity
Substituted pyrimidines exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis. One such pathway involves Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.
Caption: Inhibition of the CDK2 pathway by substituted pyrimidines, leading to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of substituted pyrimidines on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test pyrimidine derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity of Substituted Pyrimidines
The pyrimidine scaffold is also a valuable source of antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][7]
Quantitative Data for Antimicrobial Activity
The following table presents the antimicrobial activity of representative pyrimidine derivatives.
| Compound | Microorganism | Activity Metric | Value | Reference |
| Chalcon substituted pyrimidines | E. coli (Gram -ve) | Antibacterial Activity | Appreciable | [8] |
| m-Bromo substitution derivative | E. coli (Gram -ve) | Antibacterial Activity | High | [8] |
| Thiophenyl-pyrimidine derivative | MRSA & VREs | Antibacterial Potency | Higher than vancomycin and methicillin | [9] |
| Compounds 3b, 3d, 3g, 3j, 4c, 5b, 5c | C. albicans & A. niger | Antifungal Activity | Significant at 50 µg/ml and 100 µg/ml | [7] |
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for assessing the antimicrobial activity of substituted pyrimidines using the disk diffusion method.
Experimental Protocol: Agar Well Diffusion Method
This protocol describes a standard method for screening the antimicrobial activity of pyrimidine derivatives.
1. Preparation of Media and Inoculum:
-
Prepare and sterilize nutrient agar for bacteria or Sabouraud dextrose agar for fungi.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a fresh inoculum of the test microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard.
2. Inoculation and Well Preparation:
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
3. Compound Application:
-
Prepare solutions of the test pyrimidine derivatives at a known concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO.
-
Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.
-
Include a solvent control (DMSO) and a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).
4. Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antiviral Activity of Substituted Pyrimidines
The structural diversity of pyrimidine derivatives has been exploited to develop potent antiviral agents against a variety of viruses, including influenza, coronaviruses, and HIV.[10][11]
Quantitative Data for Antiviral Activity
The following table highlights the antiviral efficacy of certain pyrimidine derivatives.
| Compound | Virus | Cell Line | Activity Metric | Value | Reference | |---|---|---|---|---| | Aminoalkylpyrimidine derivatives | Influenza A and B | MDCK | EC50 | 0.01 - 0.1 µM |[10] | | Compound 7f (amino-indane substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Compounds 7a & 7b (tetrahydronaphthalene substituted) | HCoV-229E & HCoV-OC43 | - | Antiviral Activity | Promising |[12] | | Bicyclic Pyrimidine Nucleoside Analogues (BCNAs) | Varicella-zoster Virus | - | Inhibition | Potent and Selective |[4] |
Experimental Protocol: Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
1. Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well or 12-well plates.
2. Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the test pyrimidine derivative in serum-free medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Overlay the cells with a mixture of 2X medium and 1.2% agarose containing the various concentrations of the test compound.
3. Incubation and Plaque Visualization:
-
Incubate the plates at 37°C in a CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
4. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value from a dose-response curve.
Anti-inflammatory Activity of Substituted Pyrimidines
Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13][14]
Quantitative Data for Anti-inflammatory Activity
The following table provides data on the anti-inflammatory effects of specific pyrimidine derivatives.
| Compound | Assay | Activity | Comparison | Reference |
| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced paw edema | Potent anti-inflammatory | Comparable to ibuprofen | [15] |
| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced paw edema | Potent anti-inflammatory | Comparable to ibuprofen | [15] |
| Morpholinopyrimidine derivatives V4 and V8 | LPS-induced NO production in RAW 264.7 cells | Inhibition | Significant | [16] |
Signaling Pathway for Anti-inflammatory Action
A key mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by substituted pyrimidines, reducing the expression of pro-inflammatory genes.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the ability of pyrimidine derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound and LPS Treatment:
-
Treat the cells with various concentrations of the test pyrimidine derivatives for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only.
3. Measurement of Nitrite:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.
-
Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
This guide provides a comprehensive, albeit not exhaustive, overview of the vast biological potential of substituted pyrimidines. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new therapeutics based on this versatile chemical scaffold.
References
- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and efficacy across a wide array of therapeutic targets. Its inherent ability to form key hydrogen bond interactions with protein kinases and other enzymes has cemented its status as a cornerstone in the design of targeted therapies. This technical guide provides a comprehensive exploration of the discovery, history, and development of novel aminopyrimidines, offering insights into their synthesis, mechanisms of action, and clinical applications.
A Historical Journey: From Antibacterials to Targeted Cancer Therapies
The story of aminopyrimidines in medicine began with the serendipitous discovery of the sulfa drugs. In the 1930s, the antibacterial properties of prontosil, a sulfonamide dye, were found to be due to its in vivo conversion to sulfanilamide. This led to the development of a plethora of sulfonamide derivatives, including Sulfadiazine in 1947, an aminopyrimidine-containing antibiotic that became a mainstay in treating bacterial infections.[1][2][3][4] This early success underscored the therapeutic potential of the aminopyrimidine core.
Another pivotal moment came with the development of Trimethoprim in 1962.[5] This 2,4-diaminopyrimidine derivative was rationally designed to selectively inhibit bacterial dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[6][7] Its synergistic combination with sulfamethoxazole remains a widely used antibacterial treatment.[6]
The 1950s saw the unexpected discovery of Minoxidil's hair growth properties.[8][9][10][11][12] Initially developed as an antihypertensive agent, its aminopyrimidine oxide structure was found to be a potent potassium channel opener, leading to its repurposing as a topical treatment for alopecia.[13][14]
The modern era of targeted cancer therapy was revolutionized by the discovery of Imatinib (Gleevec®) in the late 1990s.[13][15] This 2-phenylaminopyrimidine derivative was the result of a rational drug design campaign to inhibit the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML).[16] The remarkable success of imatinib validated the targeted therapy approach and spurred the development of numerous other kinase inhibitors based on the aminopyrimidine scaffold.[15]
Key Aminopyrimidine-Based Drugs and Their Mechanisms of Action
The versatility of the aminopyrimidine core is evident in the diverse range of biological targets it can modulate. Several blockbuster drugs and promising clinical candidates are built upon this scaffold.
Kinase Inhibitors in Oncology
The aminopyrimidine moiety is particularly adept at targeting the ATP-binding site of protein kinases, which are frequently dysregulated in cancer.
-
Imatinib (Gleevec®): As mentioned, imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R. By blocking the ATP-binding site of these kinases, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cancer cell proliferation and inducing apoptosis.[15][16]
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), palbociclib is a key therapeutic for certain types of breast cancer.[8][10][16][17][18] It blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase.[8][10][17]
-
Gefitinib (Iressa®): This anilinoquinazoline, which can be considered a fused aminopyrimidine derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][13][19][20] It is particularly effective in non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[18][21][22]
Dihydrofolate Reductase (DHFR) Inhibitors
-
Trimethoprim: This drug selectively inhibits bacterial DHFR, leading to a depletion of tetrahydrofolate, a crucial cofactor in the synthesis of DNA, RNA, and proteins.[6][7][23] This bacteriostatic effect is highly selective for bacteria over the human form of the enzyme.[6]
Other Mechanisms
-
Minoxidil: The active metabolite, minoxidil sulfate, is a potassium channel opener.[9][13][14][17] By opening ATP-sensitive potassium channels in vascular smooth muscle cells, it causes vasodilation.[14][17] In hair follicles, this mechanism is thought to increase blood flow and stimulate hair growth.[13][14][15]
Quantitative Data on Aminopyrimidine Derivatives
The following tables summarize the inhibitory activities and pharmacokinetic properties of selected aminopyrimidine-based drugs.
Table 1: Inhibitory Activity of Aminopyrimidine Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Condition |
| Imatinib | v-Abl | 38 | In vitro kinase assay |
| c-Kit | 100 | Cell-based assay | |
| PDGFR | 100 | Cell-based assay | |
| Palbociclib | CDK4 | 11 | In vitro kinase assay |
| CDK6 | 16 | In vitro kinase assay | |
| Gefitinib | EGFR (L858R mutant) | 10-50 | NSCLC cell lines |
| EGFR (exon 19 deletion) | 10-50 | NSCLC cell lines | |
| Alisertib | Aurora A | 1.2 | In vitro kinase assay |
| Aurora B | 396.5 | In vitro kinase assay | |
| Barasertib | Aurora B | 0.37 | In vitro kinase assay |
| BI2536 | PLK1 | 0.83 | In vitro kinase assay |
| CYT387 | JAK1/JAK2 | Potent inhibitor | Phenylaminopyrimidine series |
| Compound 14l | JAK2 | 1.8 | In vitro kinase assay |
| FLT3 | 0.68 | In vitro kinase assay |
Table 2: Pharmacokinetic Parameters of Selected Aminopyrimidine Drugs
| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism |
| Imatinib | 98 | 2 - 4 | 18 | Primarily CYP3A4 |
| Palbociclib | 46 | 6 - 12 | 29 | Primarily CYP3A and SULT2A1 |
| Gefitinib | 59 | 3 - 7 | 41 | Primarily CYP3A4 |
| Trimethoprim | ~100 | 1.5 - 3 | 8 - 11 | Hepatic, with renal excretion of unchanged drug |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by aminopyrimidine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of aminopyrimidine derivatives.
General Procedure for In Vitro Kinase Assay (Radiometric)
This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.
Materials:
-
Recombinant kinase
-
Appropriate peptide or protein substrate
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer, the test compound dilutions, and a solution containing the kinase and substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (or [γ-³²P]ATP). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the phosphocellulose paper/membrane extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Dry the paper/membrane and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol describes the synthesis of a key intermediate used in the preparation of many aminopyrimidine derivatives.[12][14][15][21]
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA) or other suitable base (optional)
-
Ice
-
Sodium hydroxide (NaOH) or ammonia solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine and an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approximately 105-110°C) and stir for several hours (e.g., 6-17 hours) until the reaction is complete (monitor by TLC).
-
Carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a base such as sodium hydroxide or ammonia solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine, which can be further purified by recrystallization or column chromatography if necessary.
General Procedure for Suzuki Coupling of a Chloropyrimidine
This protocol outlines a common method for introducing aryl or heteroaryl substituents onto the pyrimidine core.
Materials:
-
Substituted chloropyrimidine (e.g., 2,4-diamino-6-chloropyrimidine)
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the chloropyrimidine, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows in the discovery and development of novel aminopyrimidine inhibitors.
Conclusion
The aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. From its historical roots in antibacterial chemotherapy to its current prominence in targeted cancer treatment, this versatile heterocyclic core has demonstrated its "privileged" status time and again. The ongoing exploration of new derivatives and their application to a widening range of biological targets ensures that aminopyrimidines will remain at the forefront of medicinal chemistry and drug discovery for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of aminopyrimidine-based drug discovery, intended to serve as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of palbociclib, a cyclin‐dependent kinase 4/6 inhibitor, in Japanese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer [mdpi.com]
- 11. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. mdpi.com [mdpi.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antiviral agents. The synthesis of specifically substituted pyrimidines is a key step in the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The protocol is based on established methodologies for the amination of chloropyrimidines.[1][2]
Principle of the Method
The synthesis of this compound is achieved through the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the diethylamine acts as a nucleophile and displaces one of the chlorine atoms on the pyrimidine ring. The reaction is typically carried out in a suitable solvent and may be facilitated by heat, potentially under microwave irradiation to reduce reaction times.[1] A base, such as triethylamine, can be added to scavenge the HCl generated during the reaction.
Experimental Protocol
Materials and Reagents:
-
2-amino-4,6-dichloropyrimidine
-
Diethylamine
-
Triethylamine
-
Anhydrous propanol (or other suitable solvent like DMF or ethanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Microwave reactor (optional, conventional heating can be used)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath (for conventional heating)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave reaction vial or a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (e.g., 1.0 mmol, 164 mg) and anhydrous propanol (e.g., 5 mL).
-
Addition of Reagents: To the stirring suspension, add diethylamine (e.g., 1.2 mmol, 0.125 mL) followed by triethylamine (e.g., 1.5 mmol, 0.21 mL).
-
Reaction:
-
Microwave Irradiation: Seal the reaction vial and heat the mixture in a microwave reactor at a temperature between 120-140°C for 15-30 minutes.[1]
-
Conventional Heating: Alternatively, equip the round-bottom flask with a condenser and heat the mixture to reflux (the boiling point of propanol is approximately 97°C) for several hours. The reaction progress should be monitored by TLC.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (e.g., 20 mL) and saturated aqueous sodium bicarbonate solution (e.g., 20 mL).
-
Shake the funnel and allow the layers to separate. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
-
Characterization:
The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Volume (mL) |
| 2-amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 1.0 | 164 | - |
| Diethylamine | C₄H₁₁N | 73.14 | 1.2 | 87.8 | 0.125 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | 151.8 | 0.21 |
| This compound (Product) | C₈H₁₃ClN₄ | 200.67 | - | - | - |
Note: The yield of the product is expected to be in the range of 60-80% based on similar reactions reported in the literature, but will depend on the specific reaction conditions and purification efficiency.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Pyrimidine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often, enhanced purity.[1][2][3][4]
Application Notes
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of complex organic molecules, including pyrimidine derivatives.[1] This technology is particularly effective for multicomponent reactions like the Biginelli and Hantzsch syntheses, which are commonly employed for the construction of the pyrimidine scaffold. The advantages of microwave-assisted synthesis are highlighted by significantly shorter reaction times—often minutes compared to hours for conventional methods—and frequently higher product yields.[2][3]
The synthesized pyrimidine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. These activities include:
-
Anticancer: Certain pyrimidine derivatives have demonstrated potent anticancer properties by inhibiting key enzymes in cell proliferation and survival pathways, such as Focal Adhesion Kinase (FAK) and PIM-1 kinase.[5][6]
-
Antimalarial: Pyrimidine-based compounds can act as effective antimalarial agents by targeting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, which is crucial for the parasite's DNA synthesis.[7][8]
-
Antifungal: Some derivatives exhibit antifungal activity by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[9][10]
The rapid and efficient synthesis of diverse libraries of pyrimidine derivatives using microwave technology allows for accelerated structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Experimental Protocols
Microwave-Assisted Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[11]
General Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of a suitable acid catalyst (e.g., 3 mol% trityl-l-proline-trifluoroacetic acid salt - TTSA) and the appropriate solvent (e.g., acetonitrile or ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120°C) for a specified time (typically 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the microwave-assisted Biginelli reaction.
Microwave-Assisted Hantzsch-type Reaction for the Synthesis of Fused Pyrimidines
A Hantzsch-type reaction can be adapted for the synthesis of fused pyrimidine systems. This example describes a catalyst-free, three-component reaction under microwave irradiation.
General Procedure:
-
In a microwave process vial, combine the bis-aldehyde (1 mmol), barbituric acid (2 mmol), and a substituted amine (e.g., urea, 2 mmol).
-
Add a suitable green solvent system, such as ethanol-ethyl acetate.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture under pressurized conditions (e.g., 232 psi) at a specific temperature (e.g., 150°C) for a short duration (e.g., 10-15 minutes).
-
After completion, cool the reaction vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with ethanol and dry to obtain the pure fused pyrimidine derivative.
Experimental Workflow: Hantzsch-type Reaction
Caption: Workflow for a microwave-assisted Hantzsch-type reaction.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives
| Reaction Type | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Microwave | Yb(OTf)3 / Acetic Acid:Ethanol | 10 min | 92 | [11] |
| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Conventional | Yb(OTf)3 / Acetic Acid:Ethanol | 12 h | Not Specified | [11] |
| Biginelli | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Thiourea | Microwave | TTSA / Acetonitrile | 2-4 min | 92 | |
| Biginelli | 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Thiourea | Conventional | TTSA / Acetonitrile | Not Specified | 85 | |
| Hantzsch-type | Bis-aldehyde, Barbituric Acid, Urea | Microwave | None / EtOH-EtAc | 10-15 min | High | |
| Hantzsch-type | Bis-aldehyde, Barbituric Acid, Urea | Conventional | None / EtOH-EtAc | Several hours | Lower | |
| Diarylpyrimidine | Chalcone, Guanidine | Microwave | CaCl2 / Solvent-free | 10-15 min | 75-86 | [1] |
| Diarylpyrimidine | Chalcone, Guanidine | Conventional | Base / Organic Solvent | 8-12 h | 88-94 | [1] |
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of PIM-1 Kinase Signaling
PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation.[11] Its overexpression is implicated in various cancers. Certain pyrimidine derivatives have been shown to inhibit PIM-1 kinase activity.[6] The inhibition of PIM-1 disrupts downstream signaling pathways that promote cell cycle progression and inhibit apoptosis.[11]
Caption: PIM-1 kinase signaling pathway and its inhibition.
Antimalarial Activity: Inhibition of Dihydrofolate Reductase (DHFR)
The enzyme dihydrofolate reductase (DHFR) is essential for the folate metabolic pathway in Plasmodium falciparum.[8] This pathway is responsible for the synthesis of precursors required for DNA and amino acid synthesis.[8] Pyrimidine derivatives can act as potent inhibitors of P. falciparum DHFR (PfDHFR), thereby blocking the parasite's replication.[7]
Caption: Inhibition of the PfDHFR pathway by pyrimidine derivatives.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] The biosynthesis of ergosterol is a key target for antifungal drugs. Certain pyrimidine derivatives inhibit lanosterol 14α-demethylase, a critical enzyme in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane.[10]
Caption: Inhibition of the ergosterol biosynthesis pathway.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Application Note: NMR Spectroscopic Characterization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the structural characterization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine using Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents a summary of the expected spectral data. A comprehensive understanding of the molecular structure is crucial for its application in medicinal chemistry and drug development.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds, including approved drugs. Therefore, unambiguous structural confirmation of novel pyrimidine derivatives is a critical step in the research and development process. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note details the use of ¹H and ¹³C NMR for the characterization of this specific compound.
Predicted NMR Spectral Data
Due to the limited availability of public domain experimental NMR data for this compound, the following data is extrapolated based on the analysis of structurally similar compounds. This data serves as a representative example for the characterization of this molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) / ppm | Multiplicity | Assignment | Chemical Shift (δ) / ppm | Assignment |
| ~ 6.10 | s (1H) | H-5 (pyrimidine ring) | ~ 163.5 | C-4 |
| ~ 5.20 | br s (2H) | -NH₂ | ~ 162.0 | C-2 |
| ~ 3.55 | q, J = 7.1 Hz (4H) | -N(CH₂CH₃)₂ | ~ 158.0 | C-6 |
| ~ 1.25 | t, J = 7.1 Hz (6H) | -N(CH₂CH₃)₂ | ~ 94.0 | C-5 |
| ~ 43.0 | -N(CH₂CH₃)₂ | |||
| ~ 13.0 | -N(CH₂CH₃)₂ |
s = singlet, br s = broad singlet, q = quartet, t = triplet
Experimental Protocol
Sample Preparation
-
Weigh approximately 5-10 mg of high-purity, dry this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
NMR Data Acquisition
NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons of the molecule.
Workflow for Compound Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This application note provides a standard protocol for the NMR-based structural characterization of this compound. The presented ¹H and ¹³C NMR data, although hypothetical, serve as a valuable reference for researchers working with this and related compounds. Accurate structural elucidation is paramount for understanding the structure-activity relationships and for the advancement of drug discovery programs involving pyrimidine derivatives.
Application Note: FT-IR Analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the core structure of many biologically significant molecules, including nucleic acids and various therapeutic agents.[1][2] These compounds are extensively used in medicinal chemistry for developing anticancer, antimicrobial, and antiviral drugs.[3][4][5] 2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine of interest in drug discovery. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby aiding in its structural elucidation.[1][2] This application note provides a detailed protocol for the FT-IR analysis of this compound, focusing on the identification and interpretation of its characteristic vibrational frequencies.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their functional groups. When a molecule is exposed to IR radiation, its bonds vibrate by stretching or bending. The resulting absorption spectrum provides a unique molecular "fingerprint," allowing for the identification of characteristic functional groups such as N-H (amino), C-H (aliphatic), C=N and C=C (aromatic ring), C-N, and C-Cl.
Data Interpretation: Characteristic Vibrational Frequencies
The FT-IR spectrum of this compound is expected to exhibit absorption bands corresponding to its primary functional groups. The table below summarizes the anticipated vibrational modes and their respective wavenumber ranges based on data from similar pyrimidine derivatives.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3300 - 3500 | Asymmetric & Symmetric Stretching | N-H (Primary Amino group) |
| 2850 - 2980 | Asymmetric & Symmetric Stretching | C-H (Aliphatic -CH₂ and -CH₃ of Diethylamino group) |
| ~1650 | Scissoring (Bending) | N-H (Primary Amino group) |
| 1500 - 1650 | Stretching | C=N and C=C (Pyrimidine ring) |
| 1200 - 1350 | Stretching | C-N (Aromatic and Aliphatic) |
| ~700 | Stretching | C-Cl (Chloro group) |
Table 1: Summary of expected FT-IR absorption bands for this compound, compiled from spectral data of related compounds.[1][6][7][8]
Experimental Protocols
This section details the methodology for preparing and analyzing a solid sample of this compound using FT-IR spectroscopy. The Potassium Bromide (KBr) pellet technique is described as the primary method, with Attenuated Total Reflectance (ATR) presented as a common alternative.
Instrumentation
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a Globar or mercury arc source.[9]
-
Agate mortar and pestle.
-
Hydraulic press and pellet die.
-
Desiccator for storing KBr and salt plates.
Method 1: KBr Pellet Technique
This is a conventional method for preparing solid samples for transmission FT-IR analysis.[10]
-
Drying: Gently heat spectroscopy-grade Potassium Bromide (KBr) powder in an oven to remove any absorbed moisture, which can interfere with the spectrum. Cool and store in a desiccator.
-
Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[10] Add about 100-200 mg of the dried KBr powder.[10]
-
Mixing: Grind the sample and KBr together thoroughly with the pestle until a fine, homogeneous powder is obtained.[10] Proper grinding is crucial to reduce light scattering and obtain a high-quality spectrum.[11]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10][12]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans. A background spectrum of the empty sample compartment should be collected beforehand.
Method 2: Attenuated Total Reflectance (ATR) - Alternative
ATR is a modern, rapid alternative that requires minimal sample preparation.[10]
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Background Scan: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[13]
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]
-
Data Acquisition: Collect the FT-IR spectrum using the same parameters as the KBr method.
Workflow and Data Analysis Visualization
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical process of interpreting the resulting spectrum.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Caption: Logical flow for the interpretation of key functional groups.
FT-IR spectroscopy is an indispensable tool for the structural characterization of pyrimidine derivatives like this compound.[1] By following the detailed protocols and utilizing the reference data provided, researchers can efficiently identify the key functional groups, confirm the molecular structure, and ensure the purity of the synthesized compound. This analytical technique is a critical step in the quality control and development pipeline for novel pharmaceutical agents.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijera.com [ijera.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Note: Mass Spectrometry of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the absence of specific mass spectral data in publicly available literature for this exact compound, this note extrapolates from the known behavior of structurally similar pyrimidine derivatives. The protocols outlined below are intended as a robust starting point for method development and validation. This guide covers sample preparation, LC-MS/MS parameters, a plausible fragmentation pathway, and data presentation.
Introduction
This compound is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and sensitive quantification of such molecules is crucial for pharmacokinetic, metabolism, and toxicology studies. LC-MS/MS offers the high selectivity and sensitivity required for the determination of this analyte in complex biological matrices.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrometric behavior of this compound is predicted based on the fragmentation patterns of other substituted pyrimidines. Electrospray ionization (ESI) in positive ion mode is expected to be the most effective ionization technique, given the presence of basic nitrogen atoms that can be readily protonated.
The molecular formula for this compound is C8H13ClN4, with a monoisotopic mass of 200.0829 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 201.0907.
Plausible Fragmentation:
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecule is expected to fragment in a manner characteristic of substituted pyrimidines and molecules containing diethylamino groups. Common fragmentation pathways for similar compounds include the loss of neutral molecules and cleavage of substituent groups.[1][2]
A plausible major fragmentation pathway for the [M+H]+ ion of this compound would involve the loss of an ethylene molecule (C2H4, 28 Da) from the diethylamino group via a McLafferty-type rearrangement. This would result in a significant fragment ion. Further fragmentation could involve the loss of the chlorine atom or cleavage of the pyrimidine ring.
Experimental Protocols
The following protocols are recommended as a starting point for the analysis of this compound. Optimization will be necessary for specific instrumentation and sample matrices.
Sample Preparation (for Biological Matrices, e.g., Plasma)
For complex matrices, a protein precipitation followed by solid-phase extraction (SPE) is recommended to minimize matrix effects.[3]
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water) to remove interferences.
-
Elute the analyte with a small volume of a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is a suitable choice for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution should be optimized to ensure good separation from matrix components. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~5500 V.
-
Source Temperature: ~500 °C.
Data Presentation
As no experimental quantitative data for this compound was found, the following table presents a representative structure for summarizing such data. The MRM transitions provided are hypothetical and would require experimental optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |
| This compound | 201.1 | Hypothetical Fragment 1 | Hypothetical Fragment 2 | To be optimized | To be optimized |
| Internal Standard (e.g., Isotope Labeled) | To be determined | To be determined | To be determined | To be optimized | To be optimized |
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and the overall experimental workflow.
Caption: Plausible fragmentation pathway of this compound.
Caption: Experimental workflow for the LC-MS/MS analysis.
References
The Versatile Intermediate: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Chemical Synthesis
For Immediate Release
Application Note: The strategic use of 2-Amino-6-chloro-4-(diethylamino)pyrimidine as a pivotal chemical intermediate is gaining prominence in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive chloropyrimidine core with amino and diethylamino substituents, make it an ideal scaffold for the synthesis of complex molecules, particularly kinase inhibitors. This document provides an overview of its applications and detailed protocols for its derivatization.
Introduction
This compound (CAS No. 116895-09-1) is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including anticancer and antiviral agents. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a convenient handle for introducing molecular diversity. The amino group at the 2-position and the diethylamino group at the 4-position modulate the electronic properties of the ring and can participate in hydrogen bonding interactions with biological targets.
Key Applications in Drug Discovery
Derivatives of 2-aminopyrimidines are particularly significant as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminopyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site.
Notably, compounds derived from similar 2-aminopyrimidine intermediates have shown potent inhibitory activity against Aurora kinases and Polo-like kinases (PLKs) , both of which are critical for cell cycle progression and are attractive targets for cancer therapy.
Experimental Protocols
The following protocols are representative of the key transformations involving this compound and its analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the displacement of the chloro group with an amine, a common strategy for building libraries of kinase inhibitors. The example is adapted from procedures for similar 2-amino-4-substituted-6-chloropyrimidines.
Reaction Scheme:
The Versatile Scaffold: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Amino-6-chloro-4-(diethylamino)pyrimidine has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of reactive sites amenable to nucleophilic substitution, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This pyrimidine derivative serves as a key intermediate in the development of novel therapeutics, primarily targeting kinases and other enzymes implicated in various diseases, including cancer and inflammatory disorders.
The core structure of this compound offers medicinal chemists a platform for structural modification to optimize pharmacological properties. The chlorine atom at the 6-position is a key reactive handle, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities. This strategic modification is crucial for modulating the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates.
Application in Kinase Inhibitor Development
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, and this compound provides a robust starting point for creating potent and selective inhibitors.
Derivatives of this compound have been explored for their potential to inhibit various kinases involved in cell proliferation, survival, and angiogenesis. The general strategy involves the nucleophilic aromatic substitution (SNAr) reaction at the C6-chloro position with various amines, thiols, or alcohols to generate a library of analogs. These analogs are then screened for their inhibitory activity against a panel of kinases to identify lead compounds for further optimization.
Anticancer and Antiviral Potential
Beyond kinase inhibition, the 2-amino-pyrimidine core is a recurring motif in compounds with demonstrated anticancer and antiviral activities. Research on related 2-amino-4-chloro-pyrimidine derivatives has shown promising results. For instance, a series of pyrimidine-anchored derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of 2-amino-4-chloro-pyrimidines has yielded compounds with notable biological activity. For example, certain derivatives have shown cytotoxic effects against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1]
Table 1: Representative Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1]
| Derivative | Target Cell Line | EC50 (µM) |
| Compound 1 | HCT116 | 89.24 ± 1.36 |
| MCF7 | 89.37 ± 1.17 | |
| Compound 2 | HCT116 | 209.17 ± 1.23 |
| MCF7 | 221.91 ± 1.37 |
Note: The compounds in this table are derivatives of 2-amino-4-chloro-pyrimidine, not specifically this compound.
Experimental Protocols
The synthesis of bioactive molecules from this compound predominantly relies on the nucleophilic substitution of the C6-chloro group. Below are generalized protocols for key synthetic transformations.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes a typical microwave-assisted synthesis of 2-amino-4-(diethylamino)-6-(substituted-amino)pyrimidines.
Materials:
-
This compound
-
Substituted amine (1.0 - 1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., propanol, ethanol, DMF, or NMP)
-
Microwave reactor vials
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add this compound (1 equivalent).
-
Add the desired substituted amine (1.0 - 1.2 equivalents) to the vial.
-
Add the anhydrous solvent (sufficient to dissolve or suspend the reactants).
-
Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140°C for 15-30 minutes. The reaction progress can be monitored by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
Visualizing the Synthetic and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of derivatives of this compound.
Conclusion
This compound represents a key building block in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its utility as a scaffold for generating libraries of kinase inhibitors and other bioactive molecules underscores its importance in drug discovery and development. Further exploration of derivatives from this versatile starting material is warranted to uncover new therapeutic agents for a range of diseases.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This class of reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.
Introduction
Dichloropyrimidines are versatile building blocks in organic synthesis, prized for their ability to undergo sequential and regioselective SNAr reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates the displacement of chlorides by a variety of nucleophiles. The reactivity of the chlorine atoms generally follows the order C4(6) > C2 > C5, although this selectivity can be influenced by various factors.[1] This document outlines standard protocols, discusses factors influencing regioselectivity, and provides tabulated data for common transformations.
General Mechanism of SNAr on Dichloropyrimidines
The SNAr reaction on dichloropyrimidines typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] However, some recent studies suggest that certain SNAr reactions may occur via a concerted mechanism.[3]
Caption: General mechanism of nucleophilic aromatic substitution on dichloropyrimidines.
Factors Influencing Regioselectivity
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to several factors:
-
Electronic Effects of Substituents: Electron-donating groups on the pyrimidine ring can alter the relative electrophilicity of the carbon atoms. For instance, an electron-donating substituent at the C6 position of 2,4-dichloropyrimidine can promote substitution at the C2 position.[4][5][6] Conversely, electron-withdrawing groups at C5 generally favor substitution at the C4 position.[7][8]
-
Nature of the Nucleophile: The type of nucleophile plays a crucial role. While many nucleophiles preferentially attack the C4 position, tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C5.[7][8]
-
Reaction Conditions: Solvents, temperature, and the choice of base can significantly impact the regiochemical outcome. Polar aprotic solvents like DMF, DMSO, and DMAc are commonly employed.[1][9][10]
-
Catalysis: Palladium-catalyzed cross-coupling reactions can offer high regioselectivity, which can be tuned by the choice of ligands and reaction conditions.[1][11] While typically favoring C4, specific palladium catalysts with bulky N-heterocyclic carbene ligands have been developed for C2-selective cross-coupling with thiols.[11]
Experimental Protocols
The following are generalized protocols for the monosubstitution of dichloropyrimidines. Researchers should optimize these conditions for their specific substrates and nucleophiles.
Protocol 1: General Amination of 2,4-Dichloropyrimidine (C4-Selective)
This protocol describes a typical C4-selective amination using a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1 equivalent) and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the amine (1.0-1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for C4-selective amination of 2,4-dichloropyrimidine.
Protocol 2: Palladium-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidines
This protocol provides a method for highly regioselective C4-amination of 6-aryl-2,4-dichloropyrimidines using a palladium catalyst.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine (1.1 equivalents)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂/dppb or a pre-formed complex)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere apparatus
Procedure:
-
In a flask under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.
-
In a separate flask, premix the aliphatic secondary amine with the LiHMDS solution in THF.
-
Add the amine/LiHMDS mixture dropwise to the solution of the pyrimidine and catalyst at a controlled temperature (e.g., -60 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of dichloropyrimidines with various nucleophiles.
Table 1: Regioselectivity of SNAr on 2,4-Dichloropyrimidines with Amines
| C6-Substituent | Nucleophile | Base/Catalyst | Solvent | Temp (°C) | C4:C2 Ratio | Reference |
| H | Neutral N-nucleophiles | K₂CO₃ | DMAc | RT - 100 | 1:1 to 4:1 | [1] |
| 4-Fluorophenyl | Dibutylamine | K₂CO₃ | DMAc | RT | 70:30 | [1] |
| 4-Fluorophenyl | Dibutylamine | LiHMDS, Pd catalyst | THF | -60 to RT | >30:1 | [1] |
| H | Aniline | None | - | Forcing | 70:30 | [1] |
| H | Aniline | LiHMDS | THF | -60 | 91:9 | [1] |
| NHMe | Bromide (surrogate) | - | - | - | C2 selective | [4] |
Table 2: SNAr of 2-MeSO₂-4-chloropyrimidine
| Nucleophile | Conditions | Position of Substitution | Reference |
| Amines | - | C4 | [12] |
| Alkoxides | Low Temperature (-78 °C) | C2 | [12] |
| Formamide Anions | - | C2 | [12] |
Table 3: Solvent Effects on SNAr Reactions
| Solvent Type | Effect on SNAr Rate | Rationale | Reference |
| Polar Protic (e.g., water, alcohols) | Can decrease rate of SN2-type reactions | Stabilizes the nucleophile through hydrogen bonding, making it less reactive. Stabilizes ionic intermediates in SN1-type reactions. | [13][14] |
| Polar Aprotic (e.g., DMF, DMSO, acetone) | Generally increases rate | Solvates the cation of the nucleophilic salt but not the anion, leaving the nucleophile more "naked" and reactive. | [14][15] |
| Aprotic (low permittivity) | Can lead to complex kinetics (e.g., third order in amine) | Amine self-aggregation can play a significant role in the reaction mechanism. | [9] |
Conclusion
The nucleophilic aromatic substitution on dichloropyrimidines is a powerful and versatile tool for the synthesis of substituted pyrimidines. By carefully selecting the substrate, nucleophile, and reaction conditions, including the use of catalysts, a high degree of regiocontrol can be achieved. The protocols and data presented herein serve as a guide for researchers to develop and optimize their synthetic routes towards novel pyrimidine-based molecules for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sapub.org [sapub.org]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel Ligands from 2-Amino-Pyrimidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and serving as a versatile starting point for the development of novel therapeutic agents. Its ability to engage in key hydrogen bonding interactions with biological targets, particularly kinases, has made it a focal point in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and application of novel ligands derived from 2-amino-pyrimidine scaffolds.
Introduction to 2-Amino-Pyrimidine Scaffolds
The 2-amino-pyrimidine core is a bioisostere of the purine ring system, allowing it to mimic endogenous ligands and interact with a wide range of biological targets. This structural feature has been exploited in the design of inhibitors for various enzyme families, including protein kinases, as well as modulators of other cellular processes. The versatility of the 2-amino-pyrimidine scaffold lies in the ease with which substitutions can be made at various positions on the pyrimidine ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Applications in Drug Discovery
Derivatives of the 2-amino-pyrimidine scaffold have demonstrated significant therapeutic potential across multiple disease areas. Key applications include:
-
Oncology: As inhibitors of various protein kinases implicated in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]
-
Inflammatory Diseases: Through the inhibition of enzymes like β-glucuronidase, which is associated with certain inflammatory conditions.[3]
-
Infectious Diseases: By modulating bacterial biofilm formation, a key virulence factor in chronic infections.[4]
-
Other Therapeutic Areas: The scaffold has also been explored for its potential in treating metabolic and neurological disorders.[5]
Data Presentation: Biological Activity of 2-Amino-Pyrimidine Derivatives
The following tables summarize the biological activities of representative 2-amino-pyrimidine derivatives against various targets.
Table 1: Kinase Inhibitory Activity of 2-Amino-Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| FLT3 Inhibitors | |||
| Compound 15 | FLT3-WT | 7.42 | [1] |
| FLT3-D835Y | 9.21 | [1] | |
| CDK/HDAC Dual Inhibitors | |||
| Compound 8e | CDK9 | 88.4 | [1] |
| HDAC1 | 168.9 | [1] | |
| Compound 9e | FLT3 | 30.4 | [1] |
| HDAC1 | 52.4 | [1] | |
| HDAC3 | 14.7 | [1] | |
| Aurora Kinase Inhibitors | |||
| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| Compound 12a | Aurora A | 309 | [7] |
| Aurora B | 293 | [7] | |
| VEGFR-2 Inhibitors | |||
| Compound SP2 | VEGFR-2 | 6820 | [8] |
Table 2: β-Glucuronidase Inhibitory Activity of 2-Amino-Pyrimidine Derivatives
| Compound ID | IC50 (µM) | Reference |
| Compound 24 | 2.8 ± 0.10 | [3] |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [3] |
Table 3: Anti-Biofilm Activity of 2-Amino-Pyrimidine Derivatives
| Compound ID | Bacterial Strain | Biofilm Inhibition (%) at 200 µM | IC50 (µM) | Reference |
| 10 | MRSA | 80.1 | 84 | [4] |
| 15 | MRSA | 85.5 | 72 | [4] |
| 10 | MSSA | 83.9 | 128 | [4] |
| 10 | P. aeruginosa | 52.5 | 200 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 2-amino-pyrimidine derivatives.
General Synthesis of 2-Amino-Pyrimidine Derivatives
A common and efficient method for the synthesis of a diverse library of 2-amino-pyrimidine derivatives involves the nucleophilic substitution of a di- or tri-chloropyrimidine with various amines.
Protocol 1: Synthesis of N-substituted-2-amino-4-chloro-pyrimidines
-
Materials: 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine, appropriate amine, triethylamine (TEA) or diisopropylethylamine (DIPEA), solvent (e.g., ethanol, isopropanol, or DMF), round-bottom flask, condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To a solution of the chloropyrimidine (1 equivalent) in the chosen solvent, add the desired amine (1-1.2 equivalents) and a base such as TEA or DIPEA (2-3 equivalents).
-
Heat the reaction mixture to reflux (or a specific temperature, e.g., 80-90 °C) and stir for 3-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., cold ethanol or water).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-pyrimidine derivative.
-
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., FLT3)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Materials: Recombinant kinase (e.g., FLT3), kinase buffer, ATP, substrate peptide, test compounds, ADP-Glo™ reagent, Kinase-Glo™ reagent, white opaque 96- or 384-well plates, plate reader capable of measuring luminescence.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a white opaque plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase-Glo™ reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell line (e.g., MV4-11 for FLT3 inhibitors), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 4: β-Glucuronidase Inhibition Assay
-
Materials: β-Glucuronidase from E. coli, p-nitrophenyl-β-D-glucuronide (substrate), acetate buffer (pH 5.0), test compounds, D-saccharic acid 1,4-lactone (standard inhibitor), 96-well plates, microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing acetate buffer, β-glucuronidase enzyme solution, and the test compound at various concentrations in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
-
Protocol 5: Biofilm Inhibition Assay
-
Materials: Bacterial strain (e.g., Staphylococcus aureus), appropriate growth medium (e.g., Tryptic Soy Broth), 96-well flat-bottom microtiter plates, test compounds, crystal violet solution (0.1%), ethanol (95%).
-
Procedure:
-
Prepare an overnight culture of the bacterial strain.
-
Dilute the overnight culture in fresh medium and add it to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by air-drying or with methanol.
-
Stain the biofilms with crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air-dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the control and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a 2-Amino-Pyrimidine Ligand.
Caption: Modulation of the Wnt/β-Catenin Signaling Pathway.
Experimental Workflow Diagrams
Caption: Drug Discovery Workflow for 2-Amino-Pyrimidine Based Inhibitors.
Caption: Experimental Workflow for Biofilm Inhibition Assay.
References
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined herein focus on three versatile and widely used synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling. These methods allow for the introduction of a diverse range of functional groups at the C6 position, enabling the exploration of structure-activity relationships in drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatic halides. In the context of this compound, the chlorine atom at the C6 position can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The electron-withdrawing nature of the pyrimidine ring facilitates this transformation.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the non-nucleophilic base, such as triethylamine (2.0 equivalents), to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,4-diamino-6-substituted pyrimidine.
Quantitative Data for SNAr on Substituted Pyrimidines
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH | EtOH | Room Temperature | Moderate |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | TEA | EtOH | Reflux | - |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | - | CHCl₃ | 40 | - |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | Room Temperature | - |
Note: Yields are based on literature for analogous substrates and may vary depending on the specific amine and reaction conditions.
Experimental Workflow for SNAr
Caption: General experimental workflow for Nucleophilic Aromatic Substitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] This method is particularly useful for coupling less reactive amines or when SNAr conditions are not suitable. Careful selection of the palladium catalyst, phosphine ligand, and base is crucial for a successful transformation.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5 - 2.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equivalent), the palladium precatalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of Substituted Pyrimidines
| Starting Material | Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | Various aryl bromides | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 |
| 6-Aryl-2,4-dichloropyrimidine | Various amines | Not specified | - | - | - | - |
Note: Yields are based on literature for analogous substrates and may vary depending on the specific amine and reaction conditions.[2][4]
Catalytic Cycle and Workflow for Buchwald-Hartwig Amination
Caption: Catalytic cycle and workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organohalide.[5] It is a robust and versatile method for the formation of carbon-carbon bonds, making it invaluable for the synthesis of biaryl and heteroaryl-aryl structures.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-aryl-2-amino-4-(diethylamino)pyrimidine.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Pyrimidines
| Starting Material | Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 6-chloro-2,4-diaminopyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | - | - | - | - |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | Low |
Note: Yields are based on literature for analogous substrates and may vary depending on the specific boronic acid and reaction conditions.[6][7]
Catalytic Cycle and Workflow for Suzuki-Miyaura Coupling
Caption: Catalytic cycle and workflow for Suzuki-Miyaura coupling.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-chloro-4-(diethylamino)pyrimidine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-4-(diethylamino)pyrimidine is a substituted pyrimidine compound available for research purposes.[1][2][3] While direct and extensive proteomics applications of this specific molecule are not widely documented, its chemical structure, featuring a reactive chloropyrimidine core, suggests significant potential as a covalent probe in chemical proteomics. This document outlines potential applications, detailed experimental protocols, and data interpretation guidelines for utilizing this compound to identify and characterize protein targets, inspired by methodologies applied to similar chloropyrimidine-based covalent inhibitors.[4] The pyrimidine scaffold is a crucial component in numerous therapeutic agents, highlighting the importance of understanding the protein interactions of novel pyrimidine derivatives.[5]
Principle of Application: Covalent Chemical Proteomics
The chloro-substituent on the pyrimidine ring can act as an electrophile, susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine. This reactivity allows this compound to be used as a covalent probe to irreversibly bind to its protein targets. Chemical proteomics workflows can then be employed to enrich, identify, and quantify these target proteins from complex biological samples. This approach is invaluable for target deconvolution, selectivity profiling, and understanding the mechanism of action of novel compounds.[6][7]
Potential Applications
-
Target Identification and Validation: Identifying the cellular binding partners of this compound to elucidate its biological mechanism of action.
-
Covalent Ligand Screening: Using the compound as a fragment or lead molecule to discover novel druggable hotspots on proteins, particularly those with reactive cysteine residues.[4]
-
Competitive Profiling: Assessing the selectivity of other developed compounds by competing for binding to the targets of this compound.
Experimental Workflow: Covalent Probe Pulldown Assay
The following is a generalized workflow for identifying the protein targets of this compound using a biotinylated analogue.
Caption: Workflow for identifying protein targets of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Alkyne-tagged Probe
This protocol is a hypothetical adaptation based on general methods for creating chemical probes.
-
Synthesis of an Alkyne-tagged Derivative:
-
Modify the 2-amino group of this compound with a linker containing a terminal alkyne. This can be achieved through standard amine acylation or alkylation reactions. The choice of linker should be considered to minimize steric hindrance.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a relevant cancer cell line) to ~80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Labeling of Proteome:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the alkyne-tagged probe at a final concentration of 10-50 µM for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
-
Click Chemistry for Biotinylation:
-
To the labeled lysate, add the following click chemistry reagents in order: Biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and freshly prepared CuSO4 (final concentration 1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C overnight.
-
Pellet the proteins by centrifugation and wash the pellet with ice-cold methanol.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add high-capacity streptavidin agarose beads and incubate for 2-4 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.
-
Protocol 2: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the streptavidin beads in a buffer containing 10 mM DTT and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add 55 mM iodoacetamide. Incubate in the dark for 20 minutes.
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a data-dependent acquisition method to select precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.
-
Data Presentation and Interpretation
Quantitative data from the proteomics experiment should be clearly structured to facilitate interpretation.
Table 1: Hypothetical Top Protein Hits for this compound Probe
| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/DMSO) | p-value | Unique Peptides Identified |
| P04637 | TP53 | 15.2 | 1.2e-5 | 12 |
| Q06830 | CSNK2A1 | 12.8 | 8.5e-5 | 9 |
| P62258 | HSPA8 | 10.5 | 2.1e-4 | 15 |
| P08670 | VIM | 9.7 | 3.4e-4 | 11 |
| P31946 | YWHAZ | 8.9 | 5.6e-4 | 7 |
Table 2: Example of Competitive Binding Assay Results
| Target Protein | IC50 of Competitor A (µM) | IC50 of Competitor B (µM) |
| TP53 | 1.5 | > 50 |
| CSNK2A1 | 2.3 | > 50 |
| HSPA8 | 15.8 | > 50 |
Signaling Pathway Analysis
Identified protein targets can be mapped to known signaling pathways to infer the potential biological effects of the compound.
References
- 1. scbt.com [scbt.com]
- 2. store.p212121.com [store.p212121.com]
- 3. scbt.com [scbt.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 2-Amino-6-chloro-4-(diethylamino)pyrimidine synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a multi-step process beginning with a dihydroxypyrimidine precursor. The key steps are:
-
Dichlorination: Conversion of a dihydroxypyrimidine to a dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Regioselective Amination: Sequential nucleophilic aromatic substitution (S
NAr) reactions to introduce the amino and diethylamino groups at the C2 and C4 positions, respectively. The order of amination is crucial for achieving the desired product and high yield.
Q2: What are the critical factors influencing the yield and purity of the final product?
Several factors can significantly impact the success of the synthesis:
-
Reaction Temperature: Temperature control is crucial for both the chlorination and amination steps to prevent side reactions and decomposition.[1][2]
-
Choice of Base: The type and amount of base used in the amination steps can affect the reaction rate and selectivity.[3]
-
Solvent Selection: The polarity and boiling point of the solvent can influence reaction kinetics and solubility of intermediates.[3][4]
-
Stoichiometry of Reactants: Precise control over the molar ratios of reactants is essential to avoid over-reaction or incomplete conversion.[1]
-
Moisture Control: The presence of water can lead to hydrolysis of the chlorinated pyrimidine intermediate, reducing the yield.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of intermediates and the final product.[1][3]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
Symptoms:
-
Incomplete conversion of the dihydroxypyrimidine starting material.
-
Presence of mono-chlorinated byproducts.
-
Formation of insoluble, dark-colored precipitates.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Chlorinating Agent | Ensure at least one equivalent of POCl₃ is used per hydroxyl group. For large-scale reactions, using a slight excess may be beneficial, but be mindful of the exothermic nature of quenching.[1][2] |
| Low Reaction Temperature | The chlorination reaction often requires high temperatures (e.g., 80-160°C).[1] Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Moisture Contamination | Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inadequate Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. |
| Degradation of Starting Material | High temperatures for prolonged periods can lead to degradation. Optimize the reaction time and temperature. |
Issue 2: Poor Regioselectivity during Amination
Symptoms:
-
Formation of a mixture of isomers (e.g., 2-(diethylamino)-4-amino-6-chloropyrimidine and the desired 2-amino-4-(diethylamino)-6-chloropyrimidine).
-
Difficulty in separating the desired product from its isomers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incorrect Order of Amination | The reactivity of the C2 and C4 positions on the dichloropyrimidine ring is influenced by the existing substituent. Generally, nucleophilic attack is favored at the C4 position.[5] Therefore, it is often advantageous to first react 2-amino-4,6-dichloropyrimidine with diethylamine. |
| Reaction Conditions Favoring Mixed Products | The choice of solvent, temperature, and base can influence regioselectivity.[5] A systematic screening of these parameters may be necessary to optimize for the desired isomer. |
| Steric Hindrance | The steric bulk of the incoming amine can affect the site of substitution.[4] |
Issue 3: Formation of Byproducts
Symptoms:
-
Presence of unexpected spots on TLC or peaks in LC-MS.
-
Reduced purity of the final product.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Over-amination (Diamination) | Use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents) for the first amination step.[3] |
| Hydrolysis of Chloro-substituent | During workup, quench the reaction mixture in ice-cold water or a basic solution to minimize hydrolysis of the chloro group.[1] |
| Solvolysis | If using an alcohol as a solvent, it can act as a nucleophile. Consider using a non-nucleophilic solvent like dioxane, toluene, or DMF.[3] |
| Oligomerization | Using a higher equivalent of the amine (e.g., 4 equivalents) can sometimes favor the desired mono-aminated product over oligomers.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from general procedures for the chlorination of hydroxypyrimidines.[6]
-
Reaction Setup: In a well-ventilated fume hood, add 2-amino-4,6-dihydroxypyrimidine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. An organic base like pyridine (1.0 eq) can be added to facilitate the reaction.[6]
-
Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is between 7 and 8.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is based on catalyst-free SNAr amination procedures.[3][4]
-
Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, dioxane, or propanol) in a sealed reaction vessel, add diethylamine (1.1-1.5 eq).[3][7]
-
Addition of Base: Add an inorganic base such as potassium carbonate (K₂CO₃, 2.0-4.0 eq).[3][4]
-
Heating: Heat the reaction mixture to 120-140°C and stir vigorously for 4-8 hours.[3][7] Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Quantitative Data Summary
| Parameter | Chlorination | Amination (S | Reference |
| Temperature | 80-160°C | 120-140°C | [1][7] |
| Solvent | Neat (POCl₃) or low solvent | DMF, Dioxane, Propanol | [3][4][6][7] |
| Base | Pyridine (optional) | K₂CO₃, Cs₂CO₃, Triethylamine | [3][4][6][7] |
| Reaction Time | 2-4 hours | 4-8 hours | [6][7] |
| Typical Yield | >80% | 60-90% | [4][6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
Caption: Troubleshooting logic for the amination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The following information is based on general purification principles for substituted pyrimidines and may require optimization for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My reaction mixture contains residual starting materials. How can I remove them?
A1: Unreacted starting materials, such as 2-amino-4,6-dichloropyrimidine, are common impurities. Due to differences in polarity, column chromatography is often the most effective method for separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the more polar starting materials from the desired product.
Q2: I have a significant amount of a byproduct, likely 2-amino-4,6-bis(diethylamino)pyrimidine. How can I separate it from my target compound?
A2: The formation of the disubstituted byproduct is a common issue. The polarity difference between your monosubstituted product and the disubstituted byproduct should allow for separation by column chromatography. The disubstituted product is generally less polar than the monosubstituted product. Careful selection of the solvent system and monitoring with Thin Layer Chromatography (TLC) are crucial. Alternatively, fractional recrystallization might be effective if a solvent system can be identified where the solubilities of the two compounds are sufficiently different.
Q3: My final product has a persistent color. What can I do to decolorize it?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[1][2] Dissolve your compound in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The activated carbon can then be removed by hot filtration. Subsequent recrystallization should yield a colorless product. Be aware that activated carbon can also adsorb some of your product, potentially reducing the overall yield.
Q4: I am struggling to find a suitable solvent for recrystallization. What is a good starting point?
A4: For pyrimidine derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.[3] A good starting point is to test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For two-solvent systems, dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity appears.
Q5: What are the recommended starting conditions for column chromatography?
A5: For reverse-phase column chromatography of similar compounds like 2-amino-4,6-dichloropyrimidine, a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) has been used.[4] For normal-phase chromatography, a common choice is silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the purification of this compound?
A1: A typical purification workflow involves an initial workup of the reaction mixture, followed by one or more purification techniques, and finally, analysis of the purified product.
Caption: General workflow for the purification of this compound.
Q2: How can I assess the purity of my final product?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your compound.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the solid product can also be a good indicator of purity; a sharp melting point range is indicative of a pure compound.
Data Presentation
To systematically evaluate and optimize your purification protocol, it is recommended to track key quantitative data. The table below provides a template for comparing different purification methods.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (pre-purification, by HPLC) | Purity (post-purification, by HPLC) | Solvent Volume (mL) |
| Recrystallization (Solvent A) | ||||||
| Recrystallization (Solvent B) | ||||||
| Column Chromatography (Method 1) | ||||||
| Column Chromatography (Method 2) |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific needs.
General Protocol for Recrystallization:
-
Solvent Selection: Identify a suitable solvent or solvent system by testing the solubility of a small amount of your crude product.
-
Dissolution: In a flask, dissolve the crude compound in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Column Chromatography:
-
TLC Analysis: Develop a TLC method to effectively separate the components of your crude mixture. This will help in choosing the appropriate mobile phase for column chromatography.
-
Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
References
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support center for the synthesis of substituted pyrimidines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, focusing on the most common synthetic challenges.
Topic 1: Low Yields and Reaction Inefficiency
Q1: My Biginelli reaction has a low yield with a significant amount of unreacted starting materials. What are the likely causes and solutions?
A1: Low conversion in the Biginelli reaction is a common issue that can often be traced back to several factors related to catalysts, reaction conditions, or reagents.[1][2][3]
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.[3] Traditional Brønsted acids (e.g., HCl) may not be optimal for all substrates.[2][3]
-
Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled.
-
Troubleshooting:
-
Increase the reaction temperature moderately or extend the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC) to find the optimal balance and avoid product degradation.[1][3]
-
Experiment with different solvents. While ethanol is common, polar aprotic solvents like acetonitrile or even solvent-free conditions can sometimes improve outcomes.[3]
-
-
-
Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1][3]
-
Troubleshooting:
-
Use high-purity starting materials. Purify reagents if their quality is uncertain.
-
-
Q2: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What should I do?
A2: The Pinner synthesis is highly sensitive to reaction conditions, and low yields are often due to side reactions or incomplete cyclization.
-
Hydrolysis of Intermediates: The Pinner reaction is notoriously moisture-sensitive. The key imidate salt intermediate (Pinner salt) can easily hydrolyze to form esters as byproducts.[2]
-
Troubleshooting:
-
Employ strict anhydrous conditions. Use freshly distilled, dry solvents and oven-dried glassware.[2]
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
-
The classic method involves bubbling dry HCl gas through an anhydrous alcohol solution to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[2]
-
-
-
Amidine Quality: The purity of the amidine starting material is critical.
-
Incomplete Cyclization: The final ring-closing step can be slow or inefficient.
Topic 2: Side Reactions and Byproduct Formation
Q1: My Biginelli reaction produced a yellow, fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde, especially at higher temperatures where urea can decompose to generate ammonia.[1]
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce DHP formation.[1]
-
Optimize Catalyst Choice: Certain catalysts can influence the selectivity between the Biginelli and Hantzsch pathways. It may be necessary to screen different catalysts to favor the desired product.[1]
-
Adjust Stoichiometry: Using a slight excess of urea (1.2–1.5 equivalents) can help push the reaction toward the desired Biginelli product.[2]
-
Q2: I suspect the formation of Knoevenagel condensation or uncyclized intermediates in my Biginelli reaction. How can I confirm and prevent this?
A2: The Knoevenagel condensation product (from the aldehyde and β-ketoester) and open-chain ureide intermediates are common byproducts that consume starting materials and complicate purification.[2]
-
Confirmation: These byproducts can be identified using NMR and mass spectrometry. The Knoevenagel adduct will lack the urea moiety, while the open-chain intermediate will show fragments corresponding to all three components but will not be cyclized.[2]
-
Prevention of Knoevenagel Product:
-
Use a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the N-acyliminium ion intermediate over the Knoevenagel pathway.[2]
-
-
Driving Cyclization to Completion:
-
If the open-chain intermediate is the major product, the final cyclization-dehydration step is likely stalled. Increase the concentration or strength of the acid catalyst, or increase the reaction temperature to provide the necessary activation energy for ring closure.[2]
-
Topic 3: Purification and Regioselectivity
Q1: I am struggling to purify my substituted pyrimidine product. What are the best strategies?
A1: Purification can be challenging when the desired product and impurities have similar physicochemical properties.[4] A systematic approach is required.
-
Recrystallization: This is a cost-effective first-line technique for solid compounds. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble.[5]
-
Column Chromatography: This is the most common method for separating complex mixtures.
-
Preparative HPLC: For very challenging separations or when high purity is essential, preparative HPLC is a powerful, high-resolution option.[5]
Q2: How can I control regioselectivity when synthesizing polysubstituted pyrimidines?
A2: Achieving the desired substitution pattern is a major challenge, especially on a pre-formed pyrimidine ring.
-
Directing Groups: The use of appropriate directing groups can control the position of incoming substituents during electrophilic or nucleophilic substitution.
-
Protecting Groups: Temporarily masking a reactive site with a protecting group allows for reactions to occur at other positions.[4][6] For example, a p-benzyloxybenzyloxy group has been used to mask the oxo function of a 4(3H)-pyrimidinone ring during synthesis.[7]
-
Strategic Synthesis Design: Often, the most effective method is to build the desired substitution pattern into the acyclic precursors before the final ring-closing cyclization step. This provides more reliable control over the final structure.
-
Metalation: Directed C-H metalation using specialized bases can achieve regioselective functionalization at positions that are otherwise difficult to access.[8]
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the outcome of the Biginelli reaction. The following table summarizes yields reported under various conditions for the synthesis of a model dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | 4 | ~40-60 | [2] (Implied) |
| Yb(OTf)₃ | None (Solvent-free) | 100 | 0.5 | 95 | [9] |
| FeCl₃ / TEOS | None (Solvent-free) | 100 | 1.5 | 94 | [9] |
| RuCl₃ | None (Solvent-free) | 100 | 0.25 | 92 | [9] |
| Sulfated Zirconia | None (Solvent-free) | 60 | 2-4 | High (unspecified) | [1] |
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction to Minimize Byproducts
This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-ketoester (e.g., Ethyl Acetoacetate): 1 mmol
-
Urea: 1.5 mmol
-
Catalyst (e.g., sulfated zirconia): 50 mg
-
Ethanol (for work-up)
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Pinner Synthesis of a Substituted Pyrimidine
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines under anhydrous conditions.[1]
Materials:
-
1,3-dicarbonyl compound (e.g., Acetylacetone): 10 mmol
-
Amidine hydrochloride (e.g., Acetamidine hydrochloride): 10 mmol
-
Base (e.g., Sodium ethoxide in ethanol): 10 mmol
-
Anhydrous Ethanol
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen).
-
In a round-bottom flask, dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol.
-
To this solution, add the base (10 mmol of sodium ethoxide solution) dropwise at 0°C to generate the free amidine.
-
After stirring for 15-20 minutes, add the 1,3-dicarbonyl compound (10 mmol) to the mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the mixture with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualized Workflows and Pathways
The following diagrams illustrate key workflows and logical relationships in pyrimidine synthesis.
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Biginelli vs. Hantzsch reaction pathways.
Caption: General workflow for pyrimidine synthesis experiments.
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Aminopyrimidine Synthesis
Welcome to the Technical Support Center for aminopyrimidine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare aminopyrimidines?
A1: Several effective methods are commonly employed for the synthesis of aminopyrimidines. The choice of method often depends on the desired substitution pattern and available starting materials. Key methods include:
-
Biginelli Reaction: A one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones, which can be precursors to aminopyrimidines.[1]
-
Pinner Synthesis: This method involves the reaction of a 1,3-dicarbonyl compound with an amidine.[1]
-
Reaction of Chalcones with Guanidine: Substituted chalcones can react with guanidine hydrochloride in the presence of a base to form 2-aminopyrimidines.[2][3]
-
Substitution on Dichloropyrimidines: Commercially available 2-amino-4,6-dichloropyrimidine can be reacted with various amines to produce a diverse range of substituted aminopyrimidines.[2][4]
-
Microwave-Assisted Organic Synthesis (MAOS): This technology can significantly reduce reaction times and improve yields for various aminopyrimidine syntheses.[3]
Q2: My reaction is resulting in a very low yield. What are the general parameters I should investigate?
A2: Low yields in aminopyrimidine synthesis can stem from several factors. Key parameters to optimize include:
-
Reaction Temperature and Time: These are critical parameters. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][5]
-
Catalyst Choice and Activity: The catalyst is essential for many of these reactions. Screening different catalysts (e.g., Brønsted vs. Lewis acids) and optimizing their concentration can significantly impact the yield.[1][5]
-
Solvent Effects: The polarity of the solvent can influence reaction rates and yields. Experimenting with different solvents or even solvent-free conditions may be beneficial.[1][5]
-
Purity of Reagents: Impurities in starting materials can lead to unwanted side reactions and lower the yield.[1][5]
-
Atmosphere Control: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the outcome.[6]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of aminopyrimidines.
Issue 1: Low Yield and Conversion in the Biginelli Reaction
Q: I am performing a Biginelli reaction and observing a significant amount of unreacted starting materials, leading to a low yield. What are the likely causes and how can I improve the conversion?
A: Low conversion in the Biginelli reaction is a common issue. Here are several troubleshooting steps to improve your yield:
-
Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts.
-
Solution: Ensure your catalyst is fresh and active. If using a reusable catalyst, it may need regeneration. Consider screening different catalysts, as some Lewis acids (e.g., FeCl₃, ZnCl₂) may be more effective than traditional Brønsted acids for your specific substrates.[5]
-
-
Suboptimal Reaction Conditions: The reaction may not have reached completion.
-
Solution: Increase the reaction time or moderately increase the temperature. Use TLC to monitor the reaction's progress to find the optimal conditions.[1]
-
-
Solvent Choice: The solvent can impact the solubility of your reactants and the overall reaction rate.
-
Purity of Starting Materials: Impurities can inhibit the reaction.
Issue 2: Formation of Fluorescent Byproduct in the Biginelli Reaction
Q: My Biginelli reaction is producing a yellow, highly fluorescent byproduct instead of the desired dihydropyrimidinone. What is this byproduct and how can I prevent its formation?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway.
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
-
Catalyst Choice: The catalyst can influence the selectivity between the two pathways.
-
Solution: Experiment with different catalysts, as some may favor the Biginelli reaction over the Hantzsch reaction.
-
-
Order of Addition: Adding urea last may help minimize its decomposition into ammonia.
Issue 3: Difficulties in Purifying Polar Aminopyrimidines
Q: My synthesized aminopyrimidine is highly polar and difficult to purify using standard reversed-phase chromatography. What purification strategies can I employ?
A: Purifying highly polar compounds like many aminopyrimidines can be challenging. Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is often more successful than reversed-phase chromatography for polar compounds. HILIC uses a polar stationary phase with a mobile phase high in organic content.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can also be an effective technique for purifying polar aminopyrimidines.[7]
-
Ion-Pairing Reagents: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase in reversed-phase chromatography can enhance retention by forming a neutral ion-pair with your charged analyte.[7]
-
Crystallization: This is a standard and effective method for purifying solid aminopyrimidine products.[7]
-
Mobile Phase pH Adjustment: Controlling the pH of the mobile phase with a buffer or acid can lead to more reproducible results in chromatography. For basic compounds, a slightly acidic mobile phase can improve peak shape.[7]
References
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered with 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound is precipitating. What should I do?
A1: Precipitate formation is a common indicator of poor solubility. Here are several steps to troubleshoot this issue:
-
Solvent Selection: The choice of solvent is critical. While initial attempts may involve common organic solvents, a systematic approach is recommended. Consider less common but effective solvents for pyrimidine derivatives, such as N,N-dimethylformamide (DMF), 1-methyl-2-pyrrolidinone (NMP), or triethylene glycol dimethyl ether (triglyme).
-
Co-Solvent Systems: Employing a co-solvent system can significantly enhance solubility. A mixture of an organic solvent with an aqueous buffer is often effective. For instance, a combination of DMSO and a buffer like phosphate-buffered saline (PBS) can be optimized.
-
pH Adjustment: As this compound has basic amino groups, its solubility is pH-dependent. Lowering the pH of the aqueous component of your solvent system will protonate these groups, which can increase solubility. Experiment with buffers at different pH values (e.g., pH 4.0, 5.0, 6.0) to find the optimal condition.
-
Heating: Gently warming the solution can help dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability at higher temperatures before proceeding.
-
Sonication: Using a sonicator can help break down solute particles and facilitate dissolution.
Q2: What are the recommended starting solvents for this compound?
A2: For initial solubility screening, a range of solvents should be tested to determine the most suitable one for your specific application. The following table summarizes common solvents and their typical applications.
| Solvent | Abbreviation | Dielectric Constant (20°C) | Common Use |
| Dimethyl Sulfoxide | DMSO | 47.2 | High-throughput screening, stock solutions |
| N,N-Dimethylformamide | DMF | 36.7 | Organic synthesis, stock solutions for less soluble compounds |
| Ethanol | EtOH | 24.6 | In vivo studies (with caution), formulations |
| Methanol | MeOH | 33.0 | Analytical chemistry, early-stage screening |
| 1-methyl-2-pyrrolidinone | NMP | 32.2 | Formulations, toxicology studies |
| Polyethylene Glycol 400 | PEG 400 | 12.5 | Vehicle for in vivo studies, formulation development |
| Water (pH adjusted) | - | 80.1 | Aqueous assays, but typically requires pH modification for this compound |
Q3: How can I systematically determine the solubility of this compound in different solvents?
A3: A kinetic solubility assay is a standard method to quickly assess the solubility of a compound in various aqueous solutions. This can be followed by a thermodynamic solubility measurement for more precise data.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the solubility of this compound in different buffer systems.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Sample Preparation: In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of your chosen aqueous buffer (e.g., PBS at pH 7.4, citrate buffer at pH 5.0). This creates a 100 µM solution with 1% DMSO.
-
Incubation: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Visualizing Experimental Workflow and Logical Relationships
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a systematic approach to addressing solubility challenges with this compound.
Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine. It is intended for researchers, scientists, and professionals in drug development to help identify and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the common side reactions?
The most common synthetic route is the nucleophilic aromatic substitution (SNAr) reaction of 2-amino-4,6-dichloropyrimidine with diethylamine. The key is to achieve mono-substitution.
The primary side reactions include:
-
Disubstitution: The reaction proceeds too far, and diethylamine displaces both chlorine atoms, yielding 2-Amino-4,6-bis(diethylamino)pyrimidine.
-
Hydrolysis: The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of 2-amino-6-hydroxy-4-(diethylamino)pyrimidine.[1][2]
-
Incomplete Reaction: The reaction does not go to completion, leaving unreacted 2-amino-4,6-dichloropyrimidine starting material.
Caption: Main reaction pathway and key side reactions.
Q2: How can I minimize the formation of the disubstituted side product, 2-Amino-4,6-bis(diethylamino)pyrimidine?
Formation of the disubstituted product is typically caused by using an excess of diethylamine or running the reaction for too long or at too high a temperature. To minimize it:
-
Control Stoichiometry: Use a precise molar equivalent of diethylamine (1.0 to 1.1 equivalents) relative to the 2-amino-4,6-dichloropyrimidine starting material.
-
Temperature Control: Maintain a controlled temperature. The reaction can often be run at room temperature or with gentle heating. Avoid high temperatures which can accelerate the second substitution.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to prevent over-reaction.
Q3: My analysis shows an impurity with a mass corresponding to a hydroxyl group instead of a chlorine atom. What causes this?
This impurity is likely 2-amino-6-hydroxy-4-(diethylamino)pyrimidine, formed via hydrolysis of the chloro group. Chloropyrimidines can be sensitive to hydrolysis, particularly under basic conditions.[3]
-
Cause: The presence of water in the reaction mixture. This can be introduced through wet solvents, reagents, or glassware. The base used (often triethylamine or an excess of diethylamine) can promote this hydrolysis.
-
Prevention:
-
Ensure all solvents (e.g., propanol, acetone) are anhydrous.[4]
-
Dry all glassware thoroughly before use.
-
Use freshly opened or properly stored reagents.
-
Q4: The reaction is very slow or incomplete, and I am recovering a large amount of starting material. How can I improve the conversion rate?
Low conversion can be due to several factors:
-
Insufficient Temperature: While high temperatures can cause side reactions, the reaction may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
-
Base Strength: A suitable base, such as triethylamine, is often added to scavenge the HCl generated during the reaction.[4] Ensure an adequate amount (at least one equivalent) is used.
-
Solvent Choice: The reaction is typically run in a polar aprotic solvent like acetone or an alcohol like propanol.[4][5] The choice of solvent can significantly impact reaction rates.
Troubleshooting Guide
This workflow provides a systematic approach to identifying and solving common issues during the synthesis.
Caption: A troubleshooting workflow for synthesis issues.
Summary of Side Reactions and Solutions
| Side Product / Issue | Potential Cause | Preventative Measure / Solution | Analytical Signature (vs. Product) |
| 2-Amino-4,6-bis(diethylamino)pyrimidine | Excess diethylamine; high temperature; long reaction time. | Use 1.0-1.1 eq. of diethylamine; maintain moderate temperature; monitor reaction closely. | Higher Rf on TLC; M+69 in mass spectrum. |
| 2-Amino-6-hydroxy-4-(diethylamino)pyrimidine | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents; ensure glassware is dry.[3] | Lower Rf on TLC; M-16 in mass spectrum. |
| Unreacted 2-Amino-4,6-dichloropyrimidine | Insufficient temperature or reaction time; inadequate base. | Gently heat the reaction; ensure ≥1 eq. of a suitable base (e.g., triethylamine) is used. | Spot corresponding to starting material on TLC. |
Experimental Protocol
This is a general protocol for the synthesis of this compound. Researchers should adapt it as necessary for their specific laboratory conditions.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Diethylamine
-
Triethylamine
-
Anhydrous Propanol (or other suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-4,6-dichloropyrimidine (1.0 eq.).
-
Solvent Addition: Add anhydrous propanol (approx. 10 mL per gram of starting material). Stir the suspension at room temperature.
-
Reagent Addition: In a separate vial, mix diethylamine (1.05 eq.) and triethylamine (1.1 eq.). Add this mixture dropwise to the stirred suspension over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[4]
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. arabjchem.org [arabjchem.org]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Technical Support Center: Stability and Degradation of Chloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation of chloropyrimidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems in a question-and-answer format to help you troubleshoot your experiments with chloropyrimidines.
Issue 1: Low or No Yield of the Desired Product in a Reaction Involving a Chloropyrimidine
Question: I am performing a nucleophilic substitution reaction with a chloropyrimidine, but I am getting a low yield of my target compound. What are the possible causes and how can I improve the yield?
Answer: Low yields in reactions involving chloropyrimidines can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
-
Degradation of the Chloropyrimidine: Chloropyrimidines can degrade, especially if they are old or have been improperly stored. The primary degradation pathway is hydrolysis to the corresponding hydroxypyrimidine, which is unreactive in nucleophilic substitution reactions.
-
Solution: Use a fresh batch of the chloropyrimidine. If you suspect degradation, you can check the purity of your starting material by HPLC or TLC.
-
-
Presence of Moisture: Water in the reaction mixture will hydrolyze the chloropyrimidine, reducing the amount available to react with your nucleophile.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Inadequate Reaction Conditions: The reaction may not be proceeding to completion due to suboptimal conditions.
-
Solution:
-
Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.
-
Base: For nucleophilic aromatic substitution (SNAr) reactions, the choice and amount of base are critical. Ensure you are using a suitable base (e.g., K₂CO₃, Et₃N, or for weaker nucleophiles, a stronger base like NaH) in the correct stoichiometric amount to facilitate the reaction.[1]
-
Solvent: The solubility of the reactants can impact the reaction rate. If solubility is an issue, consider switching to a different anhydrous aprotic solvent such as DMF, DMSO, or acetonitrile.[2]
-
-
Issue 2: Formation of Multiple Products or Unexpected Side Products
Question: My reaction is producing multiple spots on the TLC plate, and I am having difficulty isolating my desired product. What are these side products and how can I minimize their formation?
Answer: The formation of multiple products is a common issue when working with reactive compounds like chloropyrimidines. The primary culprits are hydrolysis and over-reaction.
-
Hydrolysis Product: The most common side product is the corresponding hydroxypyrimidine, formed from the reaction of the chloropyrimidine with water.[2]
-
Solution: As mentioned previously, ensure strictly anhydrous conditions for your reaction.
-
-
Dimerization or Over-alkylation: If your nucleophile has multiple reactive sites or can react more than once with the chloropyrimidine, you may observe the formation of dimers or over-alkylated products.
-
Solution: Control the stoichiometry of your reactants carefully. A slow, dropwise addition of the chloropyrimidine to the nucleophile can sometimes minimize these side reactions.
-
-
Solvent Adducts: If you are using a nucleophilic solvent (e.g., an alcohol), it may react with the chloropyrimidine to form a solvent adduct.
-
Solution: Use a non-nucleophilic, aprotic solvent for your reaction.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store my chloropyrimidine compounds? A1: Proper storage is crucial to maintain the stability of chloropyrimidines. For long-term storage, it is recommended to store them at -20°C in a tightly sealed container to protect from moisture and light.[2] For short-term use, storage at 4°C is often acceptable. Always refer to the supplier's recommendations.
Q2: My chloropyrimidine has changed color. Is it still usable? A2: A change in color or physical appearance is an indication of potential degradation. While it might not be completely decomposed, its purity is compromised. It is highly recommended to use a fresh, high-purity batch for your experiments to ensure reproducibility.
Q3: Can I store chloropyrimidines in solution? A3: Storing chloropyrimidines in solution for extended periods is generally not recommended as it can accelerate degradation. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Prepare the solution fresh if possible. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C for a limited time (e.g., up to one month at -20°C or up to six months at -80°C).[2]
Degradation and Stability
Q4: What are the main factors that cause chloropyrimidine degradation? A4: The primary factors are:
-
Moisture: Leads to hydrolysis, forming less reactive hydroxypyrimidines.
-
pH: Stability is pH-dependent. Generally, chloropyrimidines are more stable in acidic to neutral conditions and degrade more rapidly in alkaline conditions.[3]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Some chloropyrimidines are light-sensitive and can undergo photodegradation.[1]
Q5: What are the common degradation products of chloropyrimidines? A5: The most common degradation product is the corresponding hydroxypyrimidine, resulting from hydrolysis. Under photolytic conditions, other products such as bipyrimidines can also be formed.[1]
Data on Chloropyrimidine Stability
The stability of chloropyrimidines is highly dependent on their substitution pattern and the environmental conditions. Below is a summary of available data.
| Compound | Condition | Half-life (t½) | Degradation Product(s) |
| 2-Chloropyrimidine | UV irradiation (λ = 254 nm) in anaerobic aqueous solution | Not specified | 2-Hydroxypyrimidine, 2-Chloro-4,2'-bipyrimidine[1] |
| 4-Amino-2,6-dichloropyrimidine | Alkaline conditions | Decomposes | Not specified[3] |
| 2-(Chloromethyl)pyrimidine hydrochloride | In the presence of water | Not specified | 2-(Hydroxymethyl)pyrimidine[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Chloropyrimidine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the chloropyrimidine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid chloropyrimidine to dry heat at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A sample protected from light should be used as a control.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to separate the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Chloropyrimidine Analysis
This protocol provides a general starting point for developing an HPLC method to analyze a chloropyrimidine and its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the chloropyrimidine and expected degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. Analysis and Data Interpretation:
-
Inject a blank (solvent), a standard solution of the unstressed chloropyrimidine, and the stressed samples.
-
Compare the chromatograms of the stressed samples to the unstressed standard to identify new peaks corresponding to degradation products.
-
The peak area of the parent compound can be used to quantify the extent of degradation.
-
For identification of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).
Visualizations
Caption: Factors and pathways leading to the degradation of chloropyrimidines.
Caption: Experimental workflow for a forced degradation study of chloropyrimidines.
References
Technical Support Center: Troubleshooting SNAr Reactions on Pyrimidine Cores
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your SNAr reactions.
1. Low to No Product Yield
-
Question: I am observing very low or no yield of my desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low product yield in SNAr reactions on pyrimidines can stem from several factors. Here is a breakdown of potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps | | :--- | :--- | | Insufficiently Activated Pyrimidine Ring | Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano, halo) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1][2] | | Poor Leaving Group | Utilize a substrate with a good leaving group. The general order of reactivity for halogens in SNAr is F > Cl > Br > I.[1] The high electronegativity of fluorine makes the attached carbon more electrophilic.[1] | | Weak Nucleophile | Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonate it with a strong base to form the more reactive alkoxide.[1] | | Low Reaction Temperature | Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate, with temperatures often ranging from room temperature to 80-120 °C.[1][2] Microwave irradiation can also be a viable option to enhance yields and shorten reaction times.[1][2] | | Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or THF. These solvents effectively solvate the nucleophile and facilitate the reaction.[1][2] | | Unsuitable or Insufficiently Strong Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed.[1] For alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the corresponding alkoxide.[1] |
2. Formation of Multiple Products or Isomers
-
Question: My reaction is producing a mixture of isomers (e.g., C2 vs. C4 substitution) or multiple products. How can I improve the selectivity?
-
Answer: The formation of multiple products is a common challenge, particularly with di-substituted pyrimidines like 2,4-dichloropyrimidine. Here’s how to address this issue:
| Potential Cause | Troubleshooting Steps | | :--- | :--- | | Competing Reaction at Different Positions (Regioselectivity) | The electronic environment of the pyrimidine ring heavily influences regioselectivity. While substitution at C4 is generally favored for 2,4-dichloropyrimidines, this can be altered:[1][3][4][5][6] • An electron-donating group (EDG) at C6 can favor substitution at C2.[1][3][4] • An electron-withdrawing group (EWG) at C5 generally enhances reactivity at C4.[1] • Modifying the nucleophile can also influence the outcome. For instance, tertiary amine nucleophiles have demonstrated high C2 selectivity on 2,4-dichloropyrimidines with an EWG at C5.[1][7][8] | | Di-substitution Instead of Mono-substitution | To favor mono-substitution: • Use a stoichiometric amount of the nucleophile.[1] • Lower the reaction temperature.[1] • Consider using a less reactive nucleophile.[1] |
3. Presence of Side Reactions
-
Question: I am observing unexpected byproducts. What are the common side reactions and how can I minimize them?
-
Answer: Side reactions can significantly reduce the yield of your desired product. Below are common side reactions and preventative measures:
| Side Reaction | Troubleshooting Steps | | :--- | :--- | | Solvolysis (Reaction with Solvent) | If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[1] • Use a non-nucleophilic solvent.[1] • If an alcohol is necessary as the solvent, consider using it as the limiting reagent if it also serves as the nucleophile.[1] | | Hydrolysis of Starting Material or Product | Ensure anhydrous reaction conditions by using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[1] | | Ring-Opening or Degradation of the Pyrimidine Ring | This can happen under harsh basic conditions or at very high temperatures.[1] • Employ milder bases and lower reaction temperatures.[1] |
4. Difficulty in Product Purification
-
Question: I am struggling to purify my final product. What strategies can I use?
-
Answer: Purification can be challenging, especially with polar products. Here are some recommended techniques:
| Issue | Purification Strategy | | :--- | :--- | | Highly Polar Product | • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] • Utilize acid-base extraction to separate basic or acidic products/impurities.[1] • Recrystallization is often effective for solid products.[1] • If column chromatography is necessary, try a different solvent system or a specialized stationary phase.[1] |
Experimental Protocols
General Protocol for SNAr Amination of a Chloropyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).[2]
-
Addition of Reagents: Add the amine (1.5 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol).[2]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[2]
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[2]
-
Extraction: Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2] The crude product can then be further purified by column chromatography or recrystallization.
Visualizations
Caption: A workflow for troubleshooting common SNAr reaction issues.
Caption: Regioselectivity in SNAr reactions on 2,4-dichloropyrimidine.
Caption: A decision guide for selecting the appropriate base.
Frequently Asked Questions (FAQs)
Q1: Why do nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto one of the electronegative nitrogen atoms.[1] This resonance stabilization makes the intermediate more stable and lowers the activation energy for the reaction compared to an attack at the C5 position, where the negative charge cannot be delocalized onto a nitrogen atom.[1][9]
Q2: What is the general order of leaving group ability in SNAr reactions on pyrimidines?
A2: For halogens, the general order of leaving group ability in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack.[1]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on di-substituted pyrimidines (e.g., 2,4-dichloropyrimidine)?
A3: Substituents on the pyrimidine ring can significantly impact the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, substitution generally occurs preferentially at the C4 position.[1][3][4][5][6] However, this preference can be altered by other substituents:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][3][4]
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the reactivity at the C4 position.[1]
Q4: What role does the base play in SNAr reactions with amine and alcohol nucleophiles?
A4: The role of the base is dependent on the nucleophile:
-
Amine Nucleophiles: Amines are typically neutral nucleophiles. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (e.g., HCl) that is formed during the reaction.[1]
-
Alcohol Nucleophiles: Alcohols are generally weak nucleophiles. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is used to deprotonate the alcohol and form the more nucleophilic alkoxide anion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Production of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common and effective method involves a two-step process. The first step is the synthesis of an intermediate, 2,4-diamino-6-chloropyrimidine, from 2,4-diamino-6-hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent step involves the selective nucleophilic substitution of one of the amino groups with diethylamine.
Q2: What are the critical parameters to control during the chlorination step?
A2: The key parameters for the chlorination of 2,4-diamino-6-hydroxypyrimidine include reaction temperature, the molar ratio of phosphorus oxychloride, and the presence of an acid scavenger.[1] Careful control of these factors is crucial to maximize yield and minimize the formation of impurities.
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur. During pyrimidine synthesis, incomplete cyclization, hydrolysis of starting materials or intermediates, and the formation of dimeric species are potential issues.[2][3] In the context of chlorination, over-chlorination or degradation of the pyrimidine ring can occur under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials and a reference standard (if available), you can determine the extent of conversion.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, can be purified using column chromatography or recrystallization. The choice of solvent for recrystallization is critical and should be determined based on the solubility of the product and impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of 2,4-diamino-6-chloropyrimidine in the Chlorination Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using TLC.[2] - Temperature: Gradually increase the reaction temperature, but be cautious of potential decomposition. |
| Suboptimal Reagent Ratio | - Phosphorus Oxychloride: Ensure a sufficient excess of POCl₃ is used, as it often serves as both reactant and solvent.[1] |
| Hydrolysis of Product | - Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the chlorinated product upon workup. |
| Inefficient Quenching | - Quenching Method: The process of quenching excess POCl₃ is critical. Slowly adding the reaction mixture to ice water is a common method.[4] Inconsistent quenching can lead to product loss. |
Problem 2: Formation of Impurities during Nucleophilic Substitution with Diethylamine
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Di-substitution | - Stoichiometry: Carefully control the stoichiometry of diethylamine to favor mono-substitution. - Temperature: Running the reaction at a lower temperature can increase selectivity. |
| Reaction with the 2-Amino Group | - Protecting Groups: While more complex, the use of a protecting group on the 2-amino position could be considered for improved selectivity, though this adds extra steps to the synthesis. |
| Side Reactions of Diethylamine | - Base Selection: The choice of base to scavenge the HCl generated during the reaction is important. A non-nucleophilic base is preferred to avoid competing reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-chloropyrimidine
This protocol is adapted from established procedures for similar compounds.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
Chlorination: Carefully add phosphorus oxychloride (9 mL) to the flask.
-
Heating: Stir the mixture and heat it to 97°C for 17 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and slowly add it to ice water.
-
Hydrolysis: Stir the resulting solution at 90°C for 1 hour.
-
Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH. Extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the white solid product.
Expected Yield: Approximately 85%.
Protocol 2: Synthesis of this compound
This is a general procedure based on nucleophilic aromatic substitution principles.
-
Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add diethylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Summary of Reaction Conditions for Chlorination
| Parameter | Condition | Expected Outcome |
| Starting Material | 2,4-diamino-6-hydroxypyrimidine | |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | |
| Temperature | 97°C | High conversion |
| Reaction Time | 17 hours | Completion of reaction |
| Yield | ~85% | [4] |
Table 2: Troubleshooting Guide for Low Yield in Chlorination
| Observation on TLC | Potential Cause | Suggested Action |
| Significant starting material remaining | Incomplete reaction | Increase reaction time or temperature |
| Streaking or multiple unidentified spots | Decomposition | Lower reaction temperature; ensure anhydrous conditions |
| Product spot is faint | Poor extraction or hydrolysis | Check pH during workup; use fresh, dry extraction solvent |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in the chlorination step.
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Biginelli-Inspired Three-Component Reactions
Welcome to the technical support center for the optimization of Biginelli and Biginelli-inspired three-component reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of dihydropyrimidinones (DHPMs) and related compounds.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue and can be attributed to several factors. A systematic approach to optimization is recommended.
-
Catalyst Choice and Loading: The catalyst is crucial. While classical methods use Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Consider screening various Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, or InCl₃, which can be more effective and milder.[1][2] The catalyst's concentration should also be optimized; typically, a small molar percentage is sufficient.[1]
-
Solvent Effects: Solvent polarity significantly influences the reaction rate and yield.[1] Polar solvents like ethanol and acetonitrile are generally preferred.[1] However, experimenting with solvent-free conditions has been shown to improve yields and shorten reaction times in many cases.[2][3]
-
Reaction Temperature and Time: These parameters are critical and interdependent.[1] While refluxing is common, some substrates may require milder conditions to prevent degradation, while others need higher temperatures.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and prevent product decomposition.[3]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.[1][3]
Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion is often related to reaction kinetics and equilibrium.
-
Catalyst Inefficiency: If you are using a reusable catalyst, it may need regeneration to restore its activity. For acid catalysts, ensure the concentration is adequate to facilitate all steps, including the final cyclization and dehydration.[3]
-
Steric Hindrance: Bulky substituents on the aldehyde or the β-dicarbonyl compound can slow the reaction.[1] In such cases, prolonging the reaction time or moderately increasing the temperature may be necessary.[1]
-
Alternative Methodologies: Consider using microwave irradiation, which can dramatically reduce reaction times and increase yields, even for sterically hindered substrates.[2][4]
Q3: My final product is impure, and I see unexpected side products in my analysis (NMR/HPLC). What are these and how can I avoid them?
A3: Several side reactions can compete with the main Biginelli pathway.
-
Hantzsch-type Dihydropyridines: This is a common fluorescent byproduct, particularly at elevated temperatures.[3] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea).[3] To minimize this, try running the reaction at a lower temperature.[3]
-
Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[1] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[1]
-
Insoluble Intermediates: An intermediate in the reaction pathway may precipitate out of the solution, halting the reaction. Try a different solvent system with higher solubilizing power.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide the optimization process.
Table 1: Effect of Catalyst and Solvent on a Model Biginelli Reaction (Based on the reaction of benzaldehyde, ethyl acetoacetate, and urea)
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | - | Water | 90 | 120 | 45 | [5] |
| 2 | HCl (20) | Ethanol | Reflux | 120 | 85 | [5] |
| 3 | HCl (20) | Acetonitrile | Reflux | 90 | 88 | [5] |
| 4 | HCl (20) | Water | 90 | 30 | 94 | [5] |
| 5 | Yb(OTf)₃ (10) | None | 100 | 45 | 92 | [2] |
| 6 | InCl₃ (5) | None | 60 | 60 | 90 | [2] |
| 7 | Zeolite MFI27_6 | None (Ball Mill) | Room Temp | 20 | 91 | [6] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Aldehyde | Method | Catalyst | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Conventional | DIPEAc | 4.5 h | 72 | [4] |
| 2 | Benzaldehyde | Microwave | DIPEAc | 10 min | 94 | [4] |
| 3 | 4-Cl-Benzaldehyde | Conventional | None | 12 h | 40 | [2] |
| 4 | 4-Cl-Benzaldehyde | Microwave | None | 3 min | 85 | [2] |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol provides a representative methodology for synthesizing dihydropyrimidinones.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), the β-ketoester (10 mmol, 1.0 eq), and urea or thiourea (15 mmol, 1.5 eq).[1]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., acetonitrile, 20 mL) followed by the catalyst (e.g., Yb(OTf)₃, 1 mol%).[1][2]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., reflux) and stir.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-5 hours).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol.[3] If no solid forms, reduce the solvent volume under vacuum and induce crystallization.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization of Biginelli reactions.
Caption: A typical experimental workflow for the Biginelli reaction.
Caption: A troubleshooting decision tree for optimizing reaction outcomes.
References
Technical Support Center: Synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-amino-4,6-dichloropyrimidine with diethylamine. A non-nucleophilic base is typically used to neutralize the HCl generated during the reaction.
Q2: What are the primary impurities I should be aware of during this synthesis?
The main potential impurities include:
-
Di-substituted byproduct: 2-Amino-4,6-bis(diethylamino)pyrimidine, formed by the reaction of diethylamine at both chloro positions.
-
Hydrolysis byproduct: 2-Amino-6-hydroxy-4-(diethylamino)pyrimidine, which can form if water is present in the reaction mixture.
-
Isomeric byproduct: 2-Amino-4-chloro-6-(diethylamino)pyrimidine, although the C4 position is generally more reactive for nucleophilic attack in 2-amino-4,6-dichloropyrimidine.
-
Unreacted starting material: Residual 2-amino-4,6-dichloropyrimidine.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By tracking the consumption of the starting material and the formation of the desired product, you can determine the optimal reaction time and prevent the formation of di-substituted byproducts from prolonged reaction times or excessive temperatures.
Q4: What are the recommended purification techniques for the final product?
The choice of purification method depends on the impurity profile.
-
Crystallization: This is an effective method for removing minor impurities if a suitable solvent system can be identified.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from byproducts with different polarities. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[1]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities from the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is optimal. A moderate temperature is often sufficient. |
| Side reactions consuming starting material. | - Use a stoichiometric amount of diethylamine to minimize di-substitution.- Ensure anhydrous conditions to prevent hydrolysis. | |
| High Levels of Di-substituted Impurity | Excess diethylamine. | - Use a controlled molar ratio of diethylamine to 2-amino-4,6-dichloropyrimidine (e.g., 1.0-1.2 equivalents). |
| Prolonged reaction time or high temperature. | - Monitor the reaction closely and stop it once the starting material is consumed.- Conduct the reaction at the lowest effective temperature. | |
| Presence of Hydrolysis Byproduct | Water in the solvent or reagents. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Peak Shape in HPLC Analysis | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH with a buffer or acid to ensure consistent protonation of the analyte.[1] |
| Strong sample solvent effects. | - Dissolve the sample in the mobile phase or a solvent with similar polarity.[1] | |
| Column overload. | - Reduce the injection volume or sample concentration.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Diethylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 equivalent) and the anhydrous solvent.
-
Stir the mixture to dissolve the starting material.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add diethylamine (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by crystallization or column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Protocol 3: Impurity Profiling by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions to generate calibration standards if quantitative analysis is required.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
References
Validation & Comparative
2-Amino-6-chloro-4-(diethylamino)pyrimidine vs other pyrimidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved drugs. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its ability to interact with a variety of biological targets, leading to a wide range of therapeutic applications. This guide provides a comparative overview of 2-aminopyrimidine derivatives, with a focus on their potential as anticancer agents.
While this guide aims to provide a broad comparison, it is important to note that publicly available experimental data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine is limited. Therefore, this document will focus on comparing structurally related 2-amino-4-chloro-pyrimidine derivatives for which quantitative biological data have been published. This comparative analysis, supported by experimental protocols and pathway visualizations, will serve as a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Anticancer Activity
The anticancer potential of 2-aminopyrimidine derivatives is a significant area of research. The following table summarizes the in vitro cytotoxic activity of a series of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The data is extracted from a study on the microwave-assisted synthesis and anticancer evaluation of these compounds[1][2].
| Compound ID | R Group | EC50 (µM) vs HCT116[1][2] | EC50 (µM) vs MCF7[1][2] |
| 1 | 4-Methylpiperazin-1-yl | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | Piperidin-1-yl | > 300 | > 300 |
| 3 | Morpholin-4-yl | > 300 | > 300 |
| 4 | 4-Phenylpiperazin-1-yl | 102.21 ± 1.12 | 115.34 ± 1.28 |
| 5 | 4-(2-Methoxyphenyl)piperazin-1-yl | 110.14 ± 1.09 | 127.89 ± 1.15 |
| 6 | 4-(4-Bromophenyl)piperazin-1-yl | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(Pyridin-2-yl)piperazin-1-yl | 143.23 ± 1.21 | 159.45 ± 1.33 |
| Doxorubicin | (Positive Control) | 2.00 | 0.98 |
| This compound | diethylamino | No data available | No data available |
EC50: Half-maximal effective concentration.
From the data, it is evident that the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the cytotoxic activity. The introduction of a piperazine ring with aryl substituents, particularly the 4-bromophenyl group (Compound 6 ), resulted in the most potent activity against both HCT116 and MCF7 cell lines, although still significantly less potent than the positive control, Doxorubicin[1][2]. In contrast, simple aliphatic cyclic amines like piperidine and morpholine (Compounds 2 and 3 ) showed weak to no activity[1][2].
Experimental Protocols
Synthesis of 2-Amino-4-substituted-6-chloropyrimidines
This protocol is adapted from the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives[2].
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Appropriate amine (e.g., 1-(4-bromophenyl)piperazine for Compound 6 )
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Microwave reactor
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a microwave reaction vial, add 2-amino-4,6-dichloropyrimidine (1 mmol) and the desired amine (1 mmol).
-
Add anhydrous propanol (5 mL) and triethylamine (1.2 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140°C for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add saturated sodium bicarbonate solution to the mixture and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-substituted-6-chloropyrimidine.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF7)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the EC50 value using a suitable software.
Visualizing Molecular Pathways and Experimental Workflows
Kinase Signaling Pathway
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The following diagram illustrates a generic kinase signaling pathway that is often dysregulated in cancer and targeted by such inhibitors.
Caption: A generic kinase signaling pathway often targeted by 2-aminopyrimidine derivatives.
Experimental Workflow for MTT Assay
The following diagram outlines the key steps involved in the MTT assay for determining the cytotoxicity of pyrimidine derivatives.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Aminopyrimidines: A Comparative Analysis of Their Biological Activities
The versatile 2-aminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme-inhibiting properties of various 2-aminopyrimidine derivatives, supported by quantitative experimental data and detailed methodologies to aid researchers and drug development professionals in their quest for novel therapeutics.
The 2-aminopyrimidine core, a six-membered heterocyclic ring with two nitrogen atoms and an amino group, serves as a crucial pharmacophore in a variety of clinically relevant molecules.[1][2] Its ability to mimic the purine and pyrimidine bases of nucleic acids allows it to interact with a diverse range of biological targets, leading to a broad array of pharmacological effects.[3][4] These activities include anticancer, antioxidant, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][5][6] This guide delves into the specifics of these biological activities, presenting a comparative look at the performance of different derivatives and the experimental protocols used to evaluate them.
Anticancer Activity: Targeting the Engines of Cell Growth
A significant area of research for 2-aminopyrimidine derivatives has been in oncology, where they have shown considerable promise as inhibitors of key enzymes involved in cancer progression.[2]
Kinase Inhibition: A Primary Anticancer Mechanism
Many 2-aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][7] The 2-aminopyrimidine scaffold is particularly effective as it can act as a bioisostere of the adenine base in ATP, allowing it to competitively bind to the ATP-binding pocket of kinases.[3][7]
Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in AML, making it a key therapeutic target.[8] Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors. For instance, compound 15 demonstrated significant inhibitory activity against both wild-type FLT3 and the D835Y mutant, with IC50 values of 7.42 nM and 9.21 nM, respectively.[8] This compound also showed potent antiproliferative activity against AML cell lines MV4-11 and MOLM-13.[8] Similarly, compounds 30 and 36 exhibited nanomolar inhibitory activities against FLT3 and high selectivity over the c-KIT kinase.[9]
A novel approach in cancer therapy is the dual inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). Compound 8e , a 2-aminopyrimidine derivative, was identified as a potent dual inhibitor of CDK9 and HDAC1 with IC50 values of 88.4 nM and 168.9 nM, respectively.[10] This dual activity leads to enhanced antitumor effects.[10]
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is another important target in cancer therapy. Based on the structure of the known drug AZD9291, which has some LSD1 inhibitory activity, a series of 2-aminopyrimidine derivatives were developed.[11] The most promising compound, X43 , showed an IC50 of 0.89 µM for LSD1 and exhibited significant selectivity over other enzymes like EGFR and MAO-A/B.[11] It also induced apoptosis in A549 lung cancer cells and inhibited the proliferation of A549 and THP-1 cells.[11]
Antiproliferative Activity Against Various Cancer Cell Lines
Beyond specific enzyme inhibition, 2-aminopyrimidine derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines. For example, monoterpene-aminopyrimidine hybrids 1 and 2 showed potent and selective activity against A2780 ovarian cancer cells, with IC50 values of 0.77 µM and 2.86 µM, respectively, which were comparable to the standard drug cisplatin.[12] Another study reported that compound 6 from a series of 2-amino-4-chloro-pyrimidine derivatives exhibited the highest anticancer activity against HCT116 and MCF7 cell lines, with EC50 values of 89.24 µM and 89.37 µM, respectively.[13]
Table 1: Comparative Anticancer Activity of 2-Aminopyrimidine Derivatives
| Compound | Target/Cell Line | Activity (IC50/EC50) | Reference |
| 15 | FLT3-WT | 7.42 ± 1.23 nM | [8] |
| FLT3-D835Y | 9.21 ± 0.04 nM | [8] | |
| MV4-11 cells | 0.83 ± 0.15 nM | [8] | |
| MOLM-13 cells | 10.55 ± 1.70 nM | [8] | |
| 30 | FLT3 | 1.5 - 7.2 nM | [9] |
| 36 | FLT3 | 1.5 - 7.2 nM | [9] |
| 8e | CDK9 | 88.4 nM | [10] |
| HDAC1 | 168.9 nM | [10] | |
| 9e | FLT3 | 30.4 nM | [10] |
| HDAC1 | 52.4 nM | [10] | |
| HDAC3 | 14.7 nM | [10] | |
| X43 | LSD1 | 0.89 µM | [11] |
| A549 cells | 1.62 µM | [11] | |
| THP-1 cells | 1.21 µM | [11] | |
| 1 | A2780 cells | 0.77 µM | [12] |
| 2 | A2780 cells | 2.86 µM | [12] |
| 6 | HCT116 cells | 89.24 ± 1.36 µM | [13] |
| MCF7 cells | 89.37 ± 1.17 µM | [13] | |
| 6c | EGFR-TK | 0.9 ± 0.03 µM | [14] |
| MCF-7 cells | 37.7 ± 3.6 µM | [14] | |
| 10b | EGFR-TK | 0.7 ± 0.02 µM | [14] |
| MCF-7 cells | 31.8 ± 2.0 µM | [14] |
Antimicrobial and Biofilm Modulation Activity
In an era of increasing antimicrobial resistance, the development of new antimicrobial agents is crucial.[1] 2-Aminopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of microbial pathogens.[1][15]
Antibacterial and Antifungal Activity
Several studies have synthesized and screened 2-aminopyrimidine derivatives for their antimicrobial properties. One study reported that compounds 1a, 1b, 1c, 1e, and 1f showed excellent antibacterial activity against Gram-positive bacteria.[15] Another study found that compound S1 was highly effective against S. aureus with a minimum inhibitory concentration (MIC) of 16.26 µg/ml, while compound S7 showed significant potential against B. subtilis and E. coli with an MIC of 17.34 µg/ml.[16] For antifungal activity, compounds S7 and S11 were most potent against A. niger with an MIC of 17.34 µg/ml.[16]
Biofilm Inhibition
Bacterial biofilms are a major cause of chronic infections and are notoriously resistant to conventional antibiotics.[17] Certain 2-aminopyrimidine derivatives have shown the ability to modulate biofilm formation. For example, compounds 10 and 15 were effective at inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by 80.1% and 85.5%, respectively, at a concentration of 200 µM.[17] Compound 10 also inhibited biofilm formation in Methicillin-sensitive Staphylococcus aureus (MSSA) and Pseudomonas aeruginosa.[17]
Table 2: Comparative Antimicrobial and Biofilm Inhibition Activity of 2-Aminopyrimidine Derivatives
| Compound | Organism | Activity (MIC/IC50/% Inhibition) | Reference |
| S1 | S. aureus | MIC: 16.26 µg/ml | [16] |
| S7 | B. subtilis, E. coli | MIC: 17.34 µg/ml | [16] |
| S7 | A. niger | MIC: 17.34 µg/ml | [16] |
| S11 | A. niger | MIC: 17.34 µg/ml | [16] |
| 10 | MRSA | 80.1% inhibition at 200 µM | [17] |
| MSSA | 83.9% inhibition at 200 µM | [17] | |
| P. aeruginosa | 52.5% inhibition at 200 µM | [17] | |
| MRSA | IC50: 84 µM | [17] | |
| MSSA | IC50: 128 µM | [17] | |
| P. aeruginosa | IC50: 200 µM | [17] | |
| 15 | MRSA | 85.5% inhibition at 200 µM | [17] |
| MRSA | IC50: 72 µM | [17] | |
| MSSA | IC50: 344 µM | [17] |
Enzyme Inhibition Beyond Cancer
The inhibitory capacity of 2-aminopyrimidine derivatives extends to enzymes implicated in other diseases.
β-Glucuronidase Inhibition
Elevated levels of β-glucuronidase are associated with various pathological conditions, including colon cancer and urinary tract infections.[18][19] A study on twenty-seven 2-aminopyrimidine derivatives identified compound 24 as a highly potent β-glucuronidase inhibitor with an IC50 value of 2.8 µM, which is significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[18][19]
Table 3: Comparative β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound | Target | Activity (IC50) | Reference |
| 24 | β-Glucuronidase | 2.8 ± 0.10 µM | [18][19] |
| 8 | β-Glucuronidase | 72.0 ± 6.20 µM | [5] |
| 9 | β-Glucuronidase | 126.43 ± 6.16 µM | [5] |
| 22 | β-Glucuronidase | 300.25 ± 12.5 µM | [5] |
| 23 | β-Glucuronidase | 257.0 ± 4.18 µM | [5] |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 µM | [18][19] |
Signaling Pathways and Experimental Workflows
The biological activities of 2-aminopyrimidine derivatives are intrinsically linked to their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to assess these interactions is crucial for understanding their mechanism of action.
Caption: Kinase inhibition by 2-aminopyrimidine derivatives.
Caption: Experimental workflow for drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative analysis of biological activity.
In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the kinase and its specific substrate to each well of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate for a specified time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the enzymatic reaction.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[20]
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 or EC50 value from the dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (serially diluted)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
Conclusion
The 2-aminopyrimidine scaffold continues to be a highly valuable platform in the development of novel therapeutic agents. The diverse biological activities, ranging from potent and selective kinase inhibition in cancer to broad-spectrum antimicrobial effects, highlight the versatility of this chemical moiety. The data presented in this guide provides a comparative overview of the efficacy of various derivatives, while the detailed experimental protocols offer a foundation for future research and development. By leveraging this information, scientists can continue to explore and optimize 2-aminopyrimidine-based compounds to address unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. hakon-art.com [hakon-art.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Microwave Irradiation vs. Conventional Heating
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine and its derivatives is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The drive for more efficient, rapid, and environmentally friendly synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS) as a powerful alternative to traditional conventional heating methods. This guide provides an objective comparison of these two synthetic approaches for the preparation of pyrimidines, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction speed and often provides comparable or improved yields compared to conventional heating methods. The primary benefits include rapid and uniform heating of the reaction mixture, which can lead to a reduction in side product formation and cleaner reaction profiles.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the synthesis of various pyrimidine derivatives using both conventional heating and microwave irradiation. The data clearly highlights the dramatic reduction in reaction times and, in many cases, an improvement in product yields with the microwave-assisted approach.
| Pyrimidine Derivative | Synthesis Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-4,6-diarylpyrimidines | ||||
| 2-Amino-4,6-diphenylpyrimidine | Conventional Heating | 15-24 h | 94% | [1] |
| Microwave Irradiation | 10-20 min | 86% | [1] | |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | Conventional Heating | 15-24 h | 90% | [1] |
| Microwave Irradiation | 10-20 min | 78% | [1] | |
| 2-Amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | Conventional Heating | 15-24 h | 93% | [1] |
| Microwave Irradiation | 10-20 min | 83% | [1] | |
| Thiazolo[3,2-a]pyrimidines | ||||
| Representative Derivative 1 | Conventional Heating | 24 h | 42-55% | [2] |
| Microwave Irradiation | 8 min | 69-88% | [2] | |
| Quinolinylpyrimidines | ||||
| Representative Derivative 2 | Conventional Heating | 5-6.5 h | 54-65% | [3] |
| Microwave Irradiation | 21-28 min | 73-82% | [3] | |
| Biginelli Reaction Products | ||||
| Dihydropyrimidinone Derivative | Conventional Heating | 2 h | 11% | |
| Microwave Irradiation | 2 h | 52% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Synthesis of 2-Amino-4,6-diarylpyrimidines
Conventional Heating Method [1]
-
Reaction Setup: To a solution of the appropriately substituted chalcone (1 mmol) in ethanol, add guanidine hydrochloride (1.2 mmol) and a suitable base (e.g., sodium hydroxide).
-
Reflux: Heat the reaction mixture to reflux and maintain for 15-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4,6-diarylpyrimidine.
Microwave-Assisted Method [1]
-
Reaction Setup: In a high-pressure microwave tube, mix calcium chloride (0.4 mmol), guanidine hydrochloride (4.0 mmol), and two drops of distilled water. Stir the mixture for 5 minutes.
-
Addition of Reactants: Add the corresponding benzaldehyde (1.0 mmol) and acetophenone (1.2 mmol) to the tube.
-
Microwave Irradiation: Seal the tube and place it in a CEM-Discover microwave reactor. Irradiate the mixture at 150 W and 250 °C for 10 minutes with vigorous magnetic stirring.
-
Work-up and Purification: After cooling, treat the reaction mixture with a 10% w/v aqueous solution of ammonium chloride and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Biginelli Reaction for Dihydropyrimidinone Synthesis
Conventional Heating Method
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile in methanol. Add hydrazine and reflux the mixture for 5 minutes.
-
Addition of Reagents: Add the β-ketoester and acetic acid to the reaction mixture.
-
Reflux: Continue to reflux the mixture for an additional 2 hours.
-
Work-up: The reaction typically results in a complex mixture, with the desired product isolated in low yield after purification.
Microwave-Assisted Method
-
Reaction Setup: In a microwave-safe vessel, dissolve the β-ketonitrile in methanol. Add hydrazine.
-
First Microwave Irradiation: Heat the mixture to 150 °C under microwave irradiation for 5 minutes.
-
Addition of Reagents: Add the β-ketoester and acetic acid to the vessel.
-
Second Microwave Irradiation: Heat the reaction mixture again at 150 °C under microwave irradiation for an additional 2 hours.
-
Isolation: Isolate the target pyrazolo[1,5-a]pyrimidinone in a significantly higher yield compared to the conventional method.
Visualizing the Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical comparison of the two synthesis methods.
Conclusion
For the synthesis of pyrimidine derivatives, microwave-assisted methods offer a compelling and often superior alternative to conventional heating. The dramatic reduction in reaction times, coupled with frequently improved yields and purities, makes MAOS a highly attractive technique for accelerating drug discovery and development programs. While conventional heating remains a viable option, particularly for large-scale syntheses where specialized microwave equipment may be a limiting factor, the efficiency and green chemistry benefits of microwave irradiation position it as a key technology for modern synthetic chemistry. Researchers are encouraged to consider the adoption of microwave-assisted techniques to enhance their synthetic workflows and expedite the discovery of novel pyrimidine-based therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, making it a privileged structure in targeted cancer therapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases. We present quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and SAR to facilitate further research and drug development.
Quantitative Comparison of Kinase Inhibitory Activity
The following tables summarize the in vitro potency (IC50 values) of various 2-aminopyrimidine derivatives against their respective kinase targets. This data, compiled from recent studies, highlights the impact of structural modifications on inhibitory activity.
Table 1: EGFR Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | R1-Substitution (at C4/C6) | R2-Substitution (at N2-aniline) | EGFR (L858R/T790M) IC50 (nM)[1] | EGFR (WT) IC50 (nM) | Selectivity Index (WT/mutant) |
| Osimertinib | Indole | Acrylamide | 12 | 494 | 41.2 |
| Compound 8a | Methoxy-phenyl | α-chloro-acrylamide | 3.9 | >1000 | >256 |
| Compound 1 | 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine scaffold | - | 14.8 | - | - |
| Compound 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold | - | 34 (L858R/T790M), 7.2 (L858R/T790M/C797S) | - | - |
| Compound 45 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold | - | 23.3 (L858R/T790M) | - | - |
Note: Data for compounds 1, 42, and 45 are from a different study and target slightly different EGFR mutant forms.[2][3]
Table 2: VEGFR-2 Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound ID | Core Scaffold | Key Substitutions | VEGFR-2 IC50 (µM)[4] | Cell Line (A549) IC50 (µM)[4] |
| Sorafenib | - | - | 0.09 | - |
| Compound 55 | Bicyclic 2-amino-pyrimidine | - | 0.035 | 2.67 |
| Compound 61 | Bicyclic 2-amino-pyrimidine | - | 0.043 | 2.71 |
| Compound 11 | Piperazinylquinoxaline-based | - | 0.19 | 10.61 |
Note: Compound 11 is from a separate study for comparison of a different scaffold.[5]
Table 3: Aurora Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | R-Group | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | 4-Methyl-piperazin-1-yl | 3 | 5 |
| 2 | 4-Ethyl-piperazin-1-yl | 4 | 7 |
| 3 | (S)-3-Methyl-piperazin-1-yl | 2 | 4 |
| 4 | (R)-3-Methyl-piperazin-1-yl | 10 | 25 |
| 5 | 4-(2-Hydroxyethyl)-piperazin-1-yl | 6 | 12 |
Note: Data extracted from a study on thienopyrimidine inhibitors of Aurora kinases.
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation of structure-activity relationships. Below are protocols for key in vitro assays commonly employed in the evaluation of 2-aminopyrimidine kinase inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay is a common method for determining the IC50 value of a compound against a target kinase in a high-throughput format.[6][7][8][9][10]
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add 2 µL of the test compound at various concentrations (typically in DMSO).
-
Enzyme and Substrate Addition: Add 4 µL of a solution containing the target kinase and its biotinylated peptide substrate in kinase reaction buffer.
-
Initiation of Reaction: Add 4 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of HTRF detection buffer containing europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine derivative for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing Signaling Pathways and Structure-Activity Relationships
Understanding the biological context and the structural basis of inhibitor activity is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and structure-activity relationships.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[11][12][13][14][15] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis.
Caption: EGFR signaling pathway and the inhibitory action of 2-aminopyrimidine derivatives.
Aurora Kinase Signaling in Cell Cycle
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis.[16][17][18][19] They are involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.
Caption: Role of Aurora kinases in the cell cycle and their inhibition.
Structure-Activity Relationship (SAR) of 2-Aminopyrimidine Kinase Inhibitors
The SAR of 2-aminopyrimidine derivatives is highly dependent on the substitutions at the C4, C5, and N2 positions of the pyrimidine core. These modifications influence potency, selectivity, and pharmacokinetic properties.
Caption: Key SAR points for 2-aminopyrimidine kinase inhibitors.
References
- 1. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. domainex.co.uk [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. ClinPGx [clinpgx.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. apexbt.com [apexbt.com]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Amino-6-chloro-4-(diethylamino)pyrimidine. The objective is to offer a framework for selecting the most appropriate techniques for impurity profiling and quantification, ensuring the quality and reliability of research and development outcomes. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate understanding and implementation.
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and materials science. The purity of this intermediate is critical as impurities can significantly impact the yield, purity, and biological activity of the final products.[1] This document outlines and compares three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and ¹H NMR for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with stationary phase, with UV detection.[2][3] | Separation of volatile compounds based on boiling point and polarity, with mass-based detection and identification.[4] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[5][6] |
| Typical Purity Result (Synthesized Batch) | 98.5% (Area Normalization) | 98.2% (Peak Area %) | 99.0% (Quantitative NMR with internal standard) |
| Commercial Standard Purity | >99.5% | >99.5% | >99.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.005% | ~0.5% |
| Key Advantages | - Wide applicability for non-volatile and thermally labile compounds.- Robust and reproducible quantification.[2] | - High sensitivity and selectivity.- Provides molecular weight and fragmentation data for impurity identification.[4] | - Provides detailed structural information.- Can be used for absolute quantification (qNMR).- Non-destructive.[7] |
| Key Limitations | - Co-elution of impurities can lead to inaccurate quantification.- Requires chromophoric compounds for UV detection. | - Limited to volatile and thermally stable compounds.- Derivatization may be required. | - Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret. |
| Common Impurities Detected | Starting materials, by-products from side reactions. | Residual solvents, volatile by-products. | Structural isomers, residual starting materials. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.
-
Quantification: Purity is determined by the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[4]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of dichloromethane.
-
Impurity Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh about 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
-
Purity Calculation (qNMR): The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for purity analysis of the synthesized compound.
Hypothetical Signaling Pathway Involvement
Substituted pyrimidines are common scaffolds in the development of kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a drug derived from this compound could act as a Tyrosine Kinase Inhibitor (TKI).
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical drug.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forskning.ruc.dk [forskning.ruc.dk]
Comparative Efficacy of 2-Amino-6-chloro-4-(diethylamino)pyrimidine Analogs in Cancer Cell Lines
A comprehensive analysis of 2-amino-6-chloro-4-(diethylamino)pyrimidine and its analogs reveals a class of compounds with potential as anticancer agents. This guide provides a comparative overview of their biological efficacy, supported by experimental data, to aid researchers and drug development professionals in this field. The primary mechanism of action for many pyrimidine analogs involves the inhibition of key cellular processes such as nucleic acid synthesis and signaling pathways crucial for cancer cell proliferation and survival.
In Vitro Cytotoxicity
The anticancer potential of a series of 2-amino-4-chloro-pyrimidine derivatives with various substituted amino groups at the 4-position has been evaluated against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, were determined to quantify their cytotoxic activity.
The results, as detailed in the study by Qureshi et al. (2022), demonstrate a range of potencies among the analogs.[1] Notably, the nature of the substituent at the 4-position of the pyrimidine ring significantly influences the anticancer activity. For instance, derivative 6 , which features a bromophenyl piperazine moiety, exhibited the highest activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1] In contrast, derivative 1 , with a 4-methyl piperazine group, was less potent, showing EC50 values of 209.17 ± 1.23 µM and 221.91 ± 1.37 µM against the same cell lines.[1] The standard chemotherapeutic agent doxorubicin was used as a positive control in this study, with reported EC50 values of 2 µM against HCT116 and 0.98 µM against MCF7 cells.[1]
| Compound ID | Substituent at 4-Position | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| 1 | 4-Methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | 4-Phenyl piperazine | > 300 | > 300 |
| 3 | 4-Ethyl piperazine | 298.14 ± 1.19 | 287.16 ± 1.31 |
| 4 | Morpholine | > 300 | > 300 |
| 5 | 4-(2-Fluorophenyl)piperazine | 251.18 ± 1.27 | 263.19 ± 1.29 |
| 6 | 4-(4-Bromophenyl)piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | 4-(4-Chlorophenyl)piperazine | 271.14 ± 1.21 | 283.18 ± 1.33 |
| Doxorubicin | (Positive Control) | 2.0 | 0.98 |
Table 1: In vitro anticancer activity of 2-amino-4-chloro-pyrimidine derivatives. Data sourced from Qureshi et al. (2022).[1]
Experimental Protocols
Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives
The general procedure for the synthesis of the evaluated 2-amino-4-chloro-pyrimidine analogs is as follows:
-
2 mmol of 2-amino-4,6-dichloropyrimidine is dissolved in anhydrous propanol in a microwave reaction vial with continuous stirring at room temperature.[1]
-
2 mmol of the desired substituted amine is added to the reaction mixture.[1]
-
200 µL of triethylamine is introduced, and the reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.[1]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
-
After cooling, the resulting precipitate is dispersed in a saturated sodium bicarbonate solution and extracted with ethyl acetate to yield the final product.[1]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (HCT116 or MCF7) are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 values are determined from the dose-response curves.
Potential Signaling Pathways
While the precise mechanisms of action for this specific series of analogs have not been fully elucidated, 2-aminopyrimidine derivatives are known to exert their anticancer effects through the modulation of various cellular signaling pathways. Two prominent pathways that are often targeted by small molecule inhibitors with a pyrimidine scaffold are the Wnt/β-catenin and PI3K/Akt pathways, both of which are critical for cancer cell growth, proliferation, and survival.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival. Some 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.
References
Comparative Docking Analysis of Pyrimidine-Based Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of pyrimidine-based ligands against key protein targets implicated in cancer. The following sections present quantitative data from various studies, detail standardized experimental protocols for molecular docking, and visualize relevant biological pathways and workflows to support rational drug design.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] Molecular docking studies are crucial computational techniques that predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.[2] This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of various pyrimidine derivatives.
Comparative Binding Affinity of Pyrimidine Derivatives
Molecular docking simulations are instrumental in predicting the binding affinities of ligands to their protein targets. The binding energy, typically reported in kcal/mol, is a key metric where a more negative value indicates a stronger predicted interaction. The tables below summarize the docking results of various pyrimidine derivatives against prominent cancer-related protein targets: Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and B-cell lymphoma 2 (Bcl-2).
Table 1: Docking Results of Pyrimidine Derivatives against CDK2
| Ligand ID/Name | PDB ID of Target | Binding Energy (kcal/mol) | Reference |
| Compound 4c | 1HCK | -7.9 | [3] |
| Compound 4a | 1HCK | -7.7 | [3] |
| Compound 4h | 1HCK | -7.5 | [3] |
| Compound 4b | 1HCK | -7.4 | [3] |
| Compound 14e | Not Specified | Lowest Binding Energy | [4] |
Table 2: Docking Results of Pyrimidine Derivatives against EGFR
| Ligand ID/Name | PDB ID of Target | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Compound 8f | Not Specified | -8.99 | Not Specified | [5] |
| Compound 8a | Not Specified | -9.35 (against VEGFR) | Not Specified | [5] |
| Compound 5b | Not Specified | Not Specified | 37.19 (WT), 204.10 (T790M) | [6] |
| Thieno[2,3-d]pyrimidine VI | Not Specified | Strong Inhibition | Not Specified | [7] |
Table 3: Docking Results of Pyrimidine Derivatives against Bcl-2
| Ligand ID/Name | PDB ID of Target | Binding Energy (kcal/mol) | Reference |
| Compound 14e | Not Specified | Lowest Binding Energy | [4] |
| Pyrimidine Derivatives | Not Specified | Good Binding Affinity | [8] |
Experimental Protocols: Molecular Docking
To ensure the reproducibility and accuracy of in-silico studies, a standardized and detailed methodology is essential. The following protocol outlines a general workflow for performing molecular docking studies with pyrimidine-based ligands, primarily based on the widely-used AutoDock software.[6]
Step 1: Preparation of the Receptor Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[6]
-
Receptor Cleaning: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not crucial for the interaction, are removed from the PDB file.[9]
-
Addition of Hydrogens and Charges: Hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Gasteiger charges) are assigned.[9] This step is critical for accurately modeling electrostatic interactions and hydrogen bonds.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.[9]
Step 2: Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Creation: The two-dimensional structure of the pyrimidine derivative is drawn using chemical drawing software like ChemDraw or MarvinSketch.[3][6]
-
3D Conversion and Energy Minimization: The 2D structure is converted into a three-dimensional model, and its energy is minimized using a suitable force field to obtain a stable conformation.[9]
-
Torsion Tree Definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.[6]
-
File Format Conversion: The prepared ligand is saved in the PDBQT file format.[6]
Step 3: Grid Box Generation
A grid box is defined around the active site of the protein.[10] This box specifies the three-dimensional space where the docking software will search for favorable binding poses of the ligand. The size of the grid box should be sufficient to encompass the entire binding pocket.[9]
Step 4: Docking Simulation
The docking simulation is performed using software like AutoDock Vina.[10] The program systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.[10]
Step 5: Analysis of Results
-
Binding Affinity Ranking: The different docked poses of the ligand are ranked based on their predicted binding affinity (docking score).[9]
-
Visualization and Interaction Analysis: The top-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[6]
Visualizing Key Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Key Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several widely used pyrimidine derivatives in oncology: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine. The information is supported by experimental data to aid in research and development. Pyrimidine analogues are a cornerstone of chemotherapy, acting as antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting cell growth.[1][2][3][4] Their clinical efficacy and toxicity are closely linked to their pharmacokinetic properties, which govern their absorption, distribution, metabolism, and excretion (ADME).[5]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for selected pyrimidine derivatives. It is important to note that these values can exhibit significant inter-patient variability due to factors like genetics (e.g., DPD enzyme activity), age, and organ function.[6][7][8][9]
| Parameter | 5-Fluorouracil (IV Bolus) | Capecitabine (Oral) | Gemcitabine (IV Infusion) | Cytarabine (IV Infusion) |
| Time to Peak (Tmax) | ~5 minutes | ~2 hours[6] | 15-30 minutes (end of infusion)[10] | End of infusion |
| Peak Plasma Conc. (Cmax) | Highly variable, dose-dependent | 3-4 mg/L (for 1250 mg/m²)[6] | Dose-dependent | 0.30 (0.13) μM (for 200 mg/m²/day)[11] |
| Elimination Half-life (t½) | 8-14 minutes[9] | 0.55 - 0.89 hours[6] | Short infusions: 32-94 min; Long infusions: 245-638 min[12] | Biphasic: Initial phase ~10 min, Terminal phase 1-3 hours[13] |
| Systemic Clearance (Cl) | High, subject to saturation | 775 ± 213 mL/min[14] | ~2.7 L/min[15] | 134 (71) L/h per m²[11] |
| Volume of Distribution (Vd) | Widely distributed | 186 ± 28 L[14] | Central Compartment: 15 L[15] | Widely distributed[13] |
| Primary Metabolism | Catabolized by dihydropyrimidine dehydrogenase (DPD) in the liver (>80%)[8][16] | Converted to 5-FU via a three-step enzymatic cascade, with the final step occurring preferentially in tumor tissue[6][7] | Intracellular phosphorylation to active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites[10][17] | Rapid deamination to the inactive metabolite uracil arabinoside (ara-U)[18][19] |
| Primary Excretion | Urine (primarily as metabolites like α-fluoro-β-alanine)[20] | Nearly 100% recovered in urine and feces as metabolites[6] | Urine (primarily as the inactive metabolite dFdU)[12] | Urine (~80% within 24 hours)[13] |
Experimental Protocols
The pharmacokinetic data presented are typically derived from clinical studies involving cancer patients. Below is a generalized methodology for such experiments.
Objective: To determine the pharmacokinetic profile of a pyrimidine derivative after administration.
Study Design:
-
Population: A cohort of cancer patients (e.g., colorectal, pancreatic, breast, or leukemia) meeting specific inclusion and exclusion criteria.[11][14]
-
Administration: The drug is administered according to a standard clinical regimen. For instance, 5-FU might be given as an intravenous bolus or infusion[20][21], Capecitabine as an oral tablet[6][14], and Gemcitabine or Cytarabine as an intravenous infusion over a specified period (e.g., 30 minutes).[10][13]
-
Sampling: Serial blood samples are collected at predetermined time points before, during, and after drug administration. For a short half-life drug like 5-FU, sampling is frequent in the initial minutes and hours.[20] For an oral drug like Capecitabine, sampling might extend over several hours to capture absorption and elimination phases.[14] Urine is often collected over a 24-hour period to assess excretion.[20]
-
Bioanalysis: Plasma (or serum) is separated from the blood samples. The concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) detection.[14][20] This ensures high specificity and sensitivity for accurate measurement.
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., PKanalix) to calculate the key pharmacokinetic parameters listed in the table above.[14]
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for pharmacokinetic analysis and the metabolic activation pathway of pyrimidine analogues, which is crucial to their mechanism of action.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Caption: Intracellular activation pathway of Gemcitabine.
References
- 1. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Clinical pharmacokinetics of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Clinical Pharmacokinetics of Cytarabine Formulations | Semantic Scholar [semanticscholar.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro Biological Activities of 2-Amino-6-chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the in vitro biological activities of 2-amino-6-chloropyrimidine derivatives, with a focus on their anticancer potential. While specific data for 2-Amino-6-chloro-4-(diethylamino)pyrimidine was not prevalent in recent literature, this guide summarizes findings for structurally related compounds, offering valuable insights for researchers in the field.
Anticancer Activity: A Comparative Analysis
Recent studies have explored the anticancer potential of various 2-amino-4-chloro-pyrimidine derivatives. The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines, with the half-maximal effective concentration (EC50) being a key metric for comparison. A lower EC50 value indicates greater potency.
A study on microwave-assisted synthesis of seven 2-amino-4-chloro-pyrimidine derivatives provided valuable in vitro anticancer data against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines.[1][2][3] The results of this study are summarized in the table below.
Table 1: In Vitro Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1][3]
| Derivative | R Group at Position 4 | HCT116 EC50 (µM) | MCF7 EC50 (µM) |
| 1 | 4-Methyl piperazine | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 2 | Morpholine | > 300 | > 300 |
| 3 | N-Methyl piperazine | 278.14 ± 1.19 | 289.09 ± 1.28 |
| 4 | 4-Hydroxypiperidine | > 300 | > 300 |
| 5 | Piperidine | > 300 | > 300 |
| 6 | Bromophenyl piperazine | 89.24 ± 1.36 | 89.37 ± 1.17 |
| 7 | Phenyl piperazine | 245.13 ± 1.21 | 256.18 ± 1.33 |
Among the tested compounds, derivative 6 , featuring a bromophenyl piperazine moiety at the 4-position, demonstrated the highest anticancer activity against both HCT116 and MCF7 cell lines.[1] This suggests that the nature of the substituent at this position plays a crucial role in the cytotoxic potential of these derivatives. The presence of a bulky, substituted aromatic ring appears to be favorable for activity compared to simple aliphatic cyclic amines.
Antimicrobial and Anti-inflammatory Potential: An Overview
While extensive data on the antimicrobial and anti-inflammatory activities of this compound derivatives are limited, related structures have been investigated.
For instance, 6-Chloro-2,4-diamino pyrimidine was screened for its antibacterial and antifungal properties and was found to exhibit low activity against a range of pathogens.[4] This suggests that while the chloropyrimidine core is present, the specific substitutions are critical for potent antimicrobial effects.
The anti-inflammatory potential of pyrimidine derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes.[5][6][7] In vitro assays measuring the inhibition of COX-1 and COX-2 are standard in the field. While specific data for the target compound is not available, this remains a key area for future investigation for 2-amino-6-chloropyrimidine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. Below are representative methodologies for key in vitro assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]
Workflow for MTT Assay
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to effectively interact with the ATP-binding site of a wide range of kinases. This inherent versatility, however, presents a significant challenge: ensuring target selectivity. Off-target activity can lead to unforeseen side effects or even provide opportunities for drug repurposing. Understanding the cross-reactivity profile of these compounds is therefore paramount in drug discovery and development.
This guide provides a comparative analysis of the selectivity of several aminopyrimidine-based kinase inhibitors against a panel of cancer-relevant kinases. The data presented is compiled from publicly available sources to illustrate typical cross-reactivity profiles. Furthermore, we provide a detailed, standardized protocol for an in vitro kinase inhibition assay to facilitate the generation of comparable data.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values in nM) of a selection of aminopyrimidine-based compounds against a panel of kinases. Lower IC50 values indicate higher potency. This data highlights the varied selectivity profiles that can be achieved with the aminopyrimidine scaffold, from highly selective to more promiscuous inhibitors.
| Kinase Target | Compound A (Hypothetical) | Compound B (Hypothetical) | Compound C (Hypothetical) |
| Primary Target | EGFR | B-Raf | VEGFR2 |
| IC50 (nM) | 5 | 10 | 8 |
| Off-Target Kinases | |||
| ABL1 | >1000 | 500 | 250 |
| SRC | 50 | 75 | 150 |
| LCK | 150 | 200 | >1000 |
| KIT | >1000 | >1000 | 30 |
| PDGFRA | >1000 | >1000 | 20 |
| FGFR1 | 250 | >1000 | 15 |
| CDK2 | 800 | 950 | >1000 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is designed to represent typical data from kinase profiling studies.
Experimental Protocols
A robust and standardized method for determining the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.
-
Kinase/Substrate Master Mix: Prepare a master mix containing the target kinase and its specific substrate peptide in kinase buffer. The final concentration of the kinase should be optimized to produce a linear reaction rate.
-
Test Compounds: Prepare a serial dilution of the aminopyrimidine compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations. Include a DMSO-only vehicle control.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[1][2][3]
2. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compounds or DMSO vehicle control to the wells of a white, opaque 384-well plate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. Ensure the reaction is within the linear range.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][2]
3. Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the amount of ATP remaining and therefore directly proportional to kinase activity.
-
Normalize the data using a "no kinase" control (100% inhibition) and a DMSO vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Cross-Reactivity and Signaling Pathways
Understanding the broader context of kinase inhibition is crucial. The following diagrams illustrate a typical experimental workflow for assessing kinase cross-reactivity and a key signaling pathway often targeted by aminopyrimidine compounds.
Many aminopyrimidine compounds are designed to target key nodes in oncogenic signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example, playing a central role in cell proliferation and survival.[4][5][6][7][8]
By providing standardized data and protocols, this guide aims to enhance the reproducibility and comparability of cross-reactivity studies for aminopyrimidine compounds, ultimately aiding in the development of more selective and effective kinase inhibitors.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. carnabio.com [carnabio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-6-chloro-4-(diethylamino)pyrimidine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-6-chloro-4-(diethylamino)pyrimidine, a compound that requires careful management due to its potential hazards.
Hazard and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar chloropyrimidine compounds provide a strong indication of its hazard profile. Users should handle this compound with the assumption that it poses similar risks.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | May cause skin irritation upon contact. | Chemically resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation | Can cause serious eye irritation. | Safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Use in a well-ventilated area or with a fume hood. |
| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when handling. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Gloves: Always wear chemically resistant gloves, such as nitrile rubber.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.
2. Waste Collection:
-
Container: Collect waste in a designated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical.
-
Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.
3. Temporary Storage:
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Security: The storage area should be secure and accessible only to authorized personnel.
-
Container Integrity: Ensure the container is tightly closed to prevent leaks or spills.
4. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.
-
Documentation: Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Personal protective equipment for handling 2-Amino-6-chloro-4-(diethylamino)pyrimidine
Essential Safety and Handling Guide for 2-Amino-6-chloro-4-(diethylamino)pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling similar chlorinated and aminated pyrimidine compounds to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[3][6][7] For prolonged contact, consult the glove manufacturer's chemical resistance guide to select an appropriate material (e.g., neoprene or butyl rubber).[3] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[3][7] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded.[3][8] A particulate filter is recommended for handling the solid compound. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
2. Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling.[1][9]
-
Use appropriate and clean laboratory equipment (e.g., spatulas, glassware).
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated place.[1][2]
-
Keep the container tightly closed to prevent contamination and exposure.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][10]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste and disposed of in a designated container.[6]
2. Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal plant.[1][2][8][9][10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. brighthr.com [brighthr.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
